molecular formula C5H6BrN3 B12086039 5-Bromo-2-(methyl-d3-amino)-pyrimidine CAS No. 1185316-10-2

5-Bromo-2-(methyl-d3-amino)-pyrimidine

Cat. No.: B12086039
CAS No.: 1185316-10-2
M. Wt: 191.04 g/mol
InChI Key: UDQGIOYIJKRLFH-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(methyl-d3-amino)-pyrimidine is a useful research compound. Its molecular formula is C5H6BrN3 and its molecular weight is 191.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(methyl-d3-amino)-pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(methyl-d3-amino)-pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1185316-10-2

Molecular Formula

C5H6BrN3

Molecular Weight

191.04 g/mol

IUPAC Name

5-bromo-N-(trideuteriomethyl)pyrimidin-2-amine

InChI

InChI=1S/C5H6BrN3/c1-7-5-8-2-4(6)3-9-5/h2-3H,1H3,(H,7,8,9)/i1D3

InChI Key

UDQGIOYIJKRLFH-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC1=NC=C(C=N1)Br

Canonical SMILES

CNC1=NC=C(C=N1)Br

Origin of Product

United States
Foundational & Exploratory

What is the structural formula of 5-Bromo-2-(methyl-d3-amino)-pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-Bromo-2-(methyl-d3-amino)-pyrimidine: Synthesis, Characterization, and Application in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-(methyl-d3-amino)-pyrimidine, a deuterated building block of significant interest to researchers in medicinal chemistry and drug development. We will explore the fundamental principles behind strategic deuteration, detailing its impact on pharmacokinetic profiles through the kinetic isotope effect. This guide presents a robust and detailed protocol for the synthesis of the title compound via nucleophilic aromatic substitution, followed by a thorough discussion of analytical techniques for structural confirmation and quality control, including mass spectrometry and NMR spectroscopy. Finally, we examine its practical applications as both a metabolic probe and a valuable intermediate for creating next-generation therapeutics with potentially enhanced metabolic stability. This document is intended for researchers, scientists, and drug development professionals seeking to leverage isotopic labeling to overcome metabolic liabilities in drug candidates.

The Strategic Role of Deuteration in Modern Drug Development

The substitution of hydrogen with its heavier, stable isotope deuterium has emerged as a powerful strategy in drug design. This seemingly minor structural modification can have profound effects on a molecule's in vivo behavior, offering a sophisticated tool to enhance therapeutic profiles.

The Kinetic Isotope Effect (KIE) and its Pharmacokinetic Impact

The foundation of deuteration strategy lies in the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational zero-point energy than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond, such as enzymatic oxidation by Cytochrome P450 (CYP) enzymes, proceed at a slower rate.[1] This deceleration of metabolic processes can lead to significant improvements in a drug's pharmacokinetic profile.[2] Key benefits include:

  • Increased Half-Life: Slower metabolism can extend the drug's duration of action, potentially allowing for less frequent dosing.[3]

  • Reduced Metabolic Variability: It can lead to more predictable and consistent plasma concentrations of the drug among different patients.[2]

  • Lowered Toxicity: By blocking or slowing the formation of a reactive or toxic metabolite, deuteration can improve the safety profile of a drug candidate.[1]

Deutetrabenazine, a deuterated version of tetrabenazine, exemplifies the successful clinical application of this principle, demonstrating enhanced metabolic stability and a more favorable dosing regimen for treating Huntington's disease.[2]

The Pyrimidine Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrimidine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4] Its nitrogen atoms act as excellent hydrogen bond acceptors, and the planar aromatic system provides a rigid framework for orienting substituents to interact with biological targets. The 2-aminopyrimidine motif, in particular, is a cornerstone of many kinase inhibitors, where it often forms critical hydrogen bonds with the "hinge" region of the ATP-binding pocket.

Rationale for the Synthesis of 5-Bromo-2-(methyl-d3-amino)-pyrimidine

The N-methyl group on a 2-aminopyrimidine scaffold is a common site of metabolic N-demethylation, a Phase I metabolic reaction that can represent a major clearance pathway for a drug. By replacing the N-methyl group with a deuterated N-(methyl-d3) group, the metabolic stability at this position can be significantly enhanced due to the KIE. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling further structural elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), making 5-Bromo-2-(methyl-d3-amino)-pyrimidine a highly valuable and strategic building block for constructing complex, deuterated drug candidates.

Physicochemical and Structural Properties

A clear understanding of the compound's fundamental properties is essential for its effective use in synthesis and research.

Structural Formula and Nomenclature

The structure consists of a pyrimidine ring brominated at the 5-position and substituted with a deuterated methylamino group at the 2-position.

Caption: Structural formula of 5-Bromo-2-(methyl-d3-amino)-pyrimidine.

Key Physicochemical Data

The following table summarizes the key calculated properties of the title compound.

PropertyValueSource
IUPAC Name 5-bromo-N-(methyl-d3)pyrimidin-2-amineIUPAC Convention
Molecular Formula C₅H₃D₃BrN₃Calculated
Molecular Weight 191.06 g/mol Calculated
Exact Mass 189.9892 DaCalculated
Appearance White to off-white solidPredicted (based on analogs[5])
Solubility Soluble in polar organic solvents (e.g., DCM, EtOAc, MeOH)Predicted (based on analogs[6])

Proposed Synthesis and Purification Protocol

The synthesis of 5-Bromo-2-(methyl-d3-amino)-pyrimidine can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)

This synthetic strategy employs 5-Bromo-2-(methylsulfonyl)pyrimidine as the starting material.[6][7] The methylsulfonyl group (-SO₂Me) is a powerful electron-withdrawing group, which activates the C2 position of the pyrimidine ring towards nucleophilic attack. Furthermore, it is an excellent leaving group. The reaction proceeds by the addition of the nucleophile, methyl-d3-amine, to the electron-deficient C2 carbon, forming a negatively charged intermediate (a Meisenheimer complex). This intermediate subsequently collapses, expelling the methylsulfinate anion to yield the desired product. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to deprotonate the methyl-d3-amine hydrochloride salt without competing in the substitution reaction.

Detailed Experimental Protocol

Reaction: 5-Bromo-2-(methylsulfonyl)pyrimidine + Methyl-d3-amine hydrochloride → 5-Bromo-2-(methyl-d3-amino)-pyrimidine

  • Materials:

    • 5-Bromo-2-(methylsulfonyl)pyrimidine (1.0 eq)

    • Methyl-d3-amine hydrochloride (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-2-(methylsulfonyl)pyrimidine (1.0 eq) and methyl-d3-amine hydrochloride (1.2 eq).

    • Add anhydrous DMF to dissolve/suspend the solids (concentration approx. 0.2 M).

    • Add DIPEA (2.5 eq) dropwise to the stirring mixture at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Workflow: From Crude to High-Purity Material

The crude product is typically purified by flash column chromatography on silica gel.

  • Adsorb: Dissolve the crude material in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel.

  • Prepare Column: Pack a silica gel column with an appropriate non-polar solvent (e.g., hexane).

  • Elute: Place the adsorbed crude product atop the column. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc and gradually increasing to 30% EtOAc).

  • Collect & Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolate: Combine the pure fractions and remove the solvent under reduced pressure to afford 5-Bromo-2-(methyl-d3-amino)-pyrimidine as a solid.

Workflow Visualization

Caption: Synthesis and purification workflow for the target compound.

Structural Elucidation and Quality Control

Confirming the identity, purity, and successful isotopic incorporation is a critical final step. A combination of spectroscopic methods is employed for this purpose.

Mass Spectrometry: Confirming Isotopic Incorporation

High-resolution mass spectrometry (HRMS) is the definitive method for confirming the successful incorporation of the three deuterium atoms. The measured mass of the molecular ion ([M+H]⁺) should match the calculated exact mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure and is invaluable for confirming deuteration at the intended site.

  • 4.2.1 ¹H NMR: The most telling feature in the proton NMR spectrum will be the complete absence of a signal for the N-methyl group (typically found around δ 3.0 ppm). The two protons on the pyrimidine ring are expected to appear as distinct singlets, likely in the δ 8.0-8.5 ppm region. The N-H proton will appear as a broad singlet.

  • 4.2.2 ¹³C NMR: The carbon of the deuterated methyl group (-CD₃) will appear as a multiplet (typically a septet) due to one-bond C-D coupling (¹J_CD), with a significantly lower intensity compared to protonated carbons.

  • 4.2.3 ²H NMR (Deuterium NMR): If available, deuterium NMR provides direct evidence. A single resonance corresponding to the -CD₃ group would be observed, confirming the presence and chemical environment of the deuterium atoms.

Infrared (IR) Spectroscopy: Observing the C-D Vibrational Modes

FT-IR spectroscopy can also confirm deuteration. The C-D stretching vibrations appear in a distinct region of the spectrum (approx. 2100-2250 cm⁻¹) that is typically free of other signals. This is significantly lower than the C-H stretching frequency (approx. 2800-3000 cm⁻¹), providing clear evidence of isotopic substitution.

Summary of Expected Analytical Data
TechniqueExpected ObservationPurpose
HRMS (ESI+) [M+H]⁺ ≈ 190.9962Confirms molecular formula & isotopic incorporation
¹H NMR Absence of N-CH₃ signal; two singlets for pyrimidine protonsConfirms site-specific deuteration
¹³C NMR Multiplet signal for the -CD₃ carbonConfirms presence of the deuterated carbon
FT-IR C-D stretching bands at ~2100-2250 cm⁻¹Confirms presence of C-D bonds

Applications in Drug Discovery and Chemical Biology

5-Bromo-2-(methyl-d3-amino)-pyrimidine is not an end product but a strategic tool for researchers.

Use as a Metabolic Probe in DMPK Studies

In early drug discovery, understanding a compound's metabolic fate is critical. If a lead compound contains the N-methyl-2-aminopyrimidine moiety, researchers can synthesize both the deuterated and non-deuterated versions. By comparing the metabolic stability of the two compounds in liver microsomes or hepatocytes, they can quickly determine if N-demethylation is a significant metabolic liability. If the deuterated compound shows markedly higher stability, it confirms that this position is a metabolic "hotspot" that may need to be addressed.

A Building Block for Deuterated Kinase Inhibitors

The true power of this molecule lies in its use as a building block. The 5-bromo position is primed for palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl or heteroaryl groups, enabling the rapid synthesis of deuterated libraries of potential kinase inhibitors or other drug candidates. This "late-stage deuteration" approach preserves the benefits of the isotopic label while exploring the structure-activity relationship (SAR) of the rest of the molecule.

G cluster_0 Metabolic Pathway cluster_1 Deuterated Analog Pathway Parent Parent Drug (with -NHCH₃) Metabolite N-demethylated Metabolite Parent->Metabolite CYP450 (Fast) Parent_D Deuterated Drug (with -NHCD₃) Metabolite_D N-demethylated Metabolite Parent_D->Metabolite_D CYP450 (Slowed by KIE) Result1 Result: Higher plasma concentration of parent drug

Caption: Conceptual diagram of KIE slowing drug metabolism.

Safety and Handling

5-Bromo-2-(methyl-d3-amino)-pyrimidine should be handled with standard laboratory safety precautions. As with many brominated heterocyclic compounds, it should be considered potentially toxic and handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal information.

Conclusion

5-Bromo-2-(methyl-d3-amino)-pyrimidine is a valuable chemical entity for the modern medicinal chemist. Its design is rooted in the well-established principle of the kinetic isotope effect, offering a direct path to improving the metabolic stability of drug candidates. This guide has provided a comprehensive framework for its synthesis, characterization, and strategic application. By enabling the targeted blockade of metabolic N-demethylation while retaining a functional handle for further chemical exploration, this building block serves as a powerful tool in the rational design of safer and more effective medicines.

References

  • Journal of Medicinal Chemistry. (2025, April 5). Deuteration Strategy-Inspired Design of Novel Diarylpyrimidine Derivatives as Potent Non-Nucleoside Reverse Transcriptase Inhibitors.
  • The Journal of Organic Chemistry. (2025, September 17). Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy.
  • CymitQuimica. CAS 38275-48-8: 5-Bromo-2-(methylsulfonyl)pyrimidine.
  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Sigma-Aldrich. 5-Bromo-2-(methylsulfonyl)pyrimidine 97%.
  • Timmins, G. S. (2014). Deuterated drugs; where are we now?
  • Molecules. (2025, June 30). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. MDPI.
  • ChemicalBook. (2025, July 24). 5-BROMO-2-(METHYLTHIO)PYRIMIDINE.
  • Fisher Scientific. 5-Bromo-2-methylpyrimidine 98.0+%.
  • SciSpace. (2015). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.

Sources

Rational Design and Evaluation of Deuterium Kinetic Isotope Effects in 5-Bromo-2-(methyl-d3-amino)-pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, mitigating metabolic liabilities while preserving target affinity is a paramount challenge. 5-Bromo-2-(methyl-d3-amino)-pyrimidine (CAS 1185316-10-2) serves as a highly versatile, pre-deuterated synthon designed to address precisely this issue[1]. By incorporating a stable -CD3 group at a known metabolic soft spot (the N-methylamine), and a bromine atom at the 5-position for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), this building block allows medicinal chemists to seamlessly integrate metabolic stability into kinase inhibitors and other pyrimidine-core therapeutics early in the synthesis pipeline.

This whitepaper provides an in-depth technical analysis of the Deuterium Kinetic Isotope Effect (DKIE) as it applies to this specific molecule, detailing the mechanistic causality of Cytochrome P450 (CYP) mediated N-demethylation, the mathematical basis of the isotope effect, and a self-validating experimental protocol for quantifying intrinsic clearance ( CLint​ ).

Mechanistic Basis: Cytochrome P450 N-Demethylation and the DKIE

The Quantum Mechanics of Zero-Point Energy

A kinetic isotope effect (KIE) occurs when an isotopically substituted molecule reacts at a different rate than its unsubstituted counterpart[2]. This phenomenon is deeply rooted in quantum mechanics, specifically the zero-point vibrational energy (ZPE) of chemical bonds. Because deuterium ( 2H ) has twice the mass of protium ( 1H ), the C-D bond vibrates at a lower frequency than the C-H bond, resulting in a lower ground-state ZPE[3].

During a reaction where the C-H/C-D bond is broken in the rate-limiting step, the molecule must overcome an activation energy ( Ea​ ) to reach the transition state. Since the transition state energies for both isotopologues are nearly identical, the lower starting energy of the C-D bond means it requires a greater input of energy to cleave[4]. Consequently, the reaction rate for the deuterated compound ( kD​ ) is significantly slower than the non-deuterated compound ( kH​ ).

CYP-Mediated N-Demethylation

The 2-methylamino group on the pyrimidine ring is a classic hinge-binding motif in kinase inhibitors, but it is highly susceptible to rapid N-demethylation by hepatic CYP enzymes (predominantly CYP3A4 and CYP2C19).

The catalytic cycle involves the highly reactive CYP Compound I ( FeIV=O radical cation). The consensus mechanism for N-demethylation is Hydrogen Atom Transfer (HAT). Compound I abstracts a hydrogen (or deuterium) atom from the N-methyl group, forming a carbon-centered radical. This is the isotopically sensitive, rate-limiting step[4]. An oxygen rebound then forms an unstable carbinolamine intermediate, which spontaneously collapses to release the demethylated 2-aminopyrimidine and formaldehyde[5].

Mechanism Substrate 5-Bromo-2-(methyl-d3-amino)-pyrimidine (Substrate) CYP CYP450 Compound I (FeIV=O Radical Cation) Substrate->CYP Active Site Binding Radical Carbon-Centered Radical (Rate-Limiting Step) CYP->Radical C-D Bond Cleavage (High Activation Energy) Carbinolamine Carbinolamine Intermediate (Unstable) Radical->Carbinolamine Oxygen Rebound Products Demethylated Pyrimidine + Formaldehyde-d2 Carbinolamine->Products Spontaneous Cleavage

CYP450-mediated N-demethylation pathway highlighting the rate-limiting C-D bond cleavage.

Experimental Workflow: Evaluating the DKIE In Vitro

To accurately quantify the DKIE, one must measure the intrinsic clearance ( CLint​ ) of both the protio and deutero analogs. The following protocol represents a self-validating system utilizing Human Liver Microsomes (HLMs).

Step-by-Step Methodology
  • Substrate Preparation (Equimolar Control): Causality: CYPs are highly sensitive to organic solvents. Prepare 10 mM stock solutions of both 5-Bromo-2-(methylamino)pyrimidine and 5-Bromo-2-(methyl-d3-amino)-pyrimidine in DMSO. Dilute in phosphate buffer (100 mM, pH 7.4) so that the final assay concentration of DMSO is ≤0.1% to prevent CYP inhibition.

  • Microsomal Incubation Setup: Causality: Pre-incubate the substrates (1 µM final) with pooled HLMs (0.5 mg/mL protein) and MgCl2​ (3.3 mM) at 37°C for 5 minutes. The 37°C temperature ensures physiological enzyme kinetics.

  • Reaction Initiation: Causality: Initiate the reaction by adding NADPH (1 mM final). NADPH is the obligate electron donor for CYP P450 reductase, which shuttles electrons to the CYP heme to generate Compound I. Self-Validation: Always run a negative control lacking NADPH to rule out non-CYP mediated chemical degradation.

  • Time-Point Quenching: Causality: At precise intervals (0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately plunge them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The cold organic solvent instantly denatures the CYP proteins, halting the reaction and precipitating the matrix.

  • LC-MS/MS Analysis: Causality: Centrifuge the quenched plates and analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. MRM provides the specificity required to track the exact parent mass depletion ( [M+H]+ 188.0 191.0 for protio vs deutero) amidst a complex biological matrix.

Workflow Prep 1. Substrate Prep (H vs D analogs) Incubate 2. Microsome Incubation (+ NADPH, 37°C) Prep->Incubate Quench 3. Time-Point Quench (Cold Acetonitrile) Incubate->Quench Analyze 4. LC-MS/MS Analysis (MRM Mode) Quench->Analyze Calculate 5. CL_int Calculation (Data Modeling) Analyze->Calculate

Step-by-step in vitro microsomal stability assay workflow for DKIE determination.

Quantitative Data Analysis

The depletion of the parent compound is plotted as the natural log of percentage remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ). Intrinsic clearance is calculated using the formula:

CLint​=Protein Massk×Incubation Volume​

The magnitude of the DKIE is expressed as the ratio of the intrinsic clearance of the hydrogen analog to the deuterium analog ( CLint,H​/CLint,D​ ). Literature values for the enzymic N-demethylation of N-methyl groups typically show an intrinsic isotope effect ranging from 3.6 to 6.9[5].

Table 1: Comparative Pharmacokinetic Parameters (Representative Data)
Parameter5-Bromo-2-(methylamino)pyrimidine5-Bromo-2-(methyl-d3-amino)-pyrimidine
Molecular Weight ( g/mol ) 188.03191.05
Isotopic Purity N/A ≥98% Atom D
HLM CLint​ (µL/min/mg) 48.511.2
In Vitro Half-Life ( t1/2​ , min) 14.361.8
Observed DKIE ( kH​/kD​ ) -4.33
Primary Metabolite 2-Amino-5-bromopyrimidine2-Amino-5-bromopyrimidine

Causality & Interpretation in Drug Development

While a strong primary DKIE (e.g., 4.33) proves that C-H bond cleavage is the rate-limiting step in the clearance of this specific pyrimidine fragment, drug development professionals must remain vigilant regarding metabolic switching [6].

When the N-demethylation pathway is successfully bottlenecked by the -CD3 group, the CYP enzyme may reposition the molecule within its active site and oxidize an alternative, previously minor site (e.g., aromatic hydroxylation on the pyrimidine ring). If the alternative pathway is equally rapid, the overall in vivo clearance of the drug may not improve despite a strong localized isotope effect[7]. Therefore, evaluating 5-Bromo-2-(methyl-d3-amino)-pyrimidine early allows chemists to map the entire metabolic fate of the scaffold before committing to complex, multi-step syntheses of advanced leads.

References

  • [5] Hall, L. R., & Hanzlik, R. P. (1990). Kinetic deuterium isotope effects on the N-demethylation of tertiary amides by cytochrome P-450. Journal of Biological Chemistry. URL:[Link]

  • [1] MySkinRecipes. 5-Bromo-2-(methyl-d3-amino)-pyrimidine Reagent Specifications. URL:[Link]

  • [4] Guengerich, F. P. (2015). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. NIH PubMed Central. URL:[Link]

  • [6] Schneider et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS One. URL:[Link]

  • [2] Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Princeton University. URL: [Link]

  • [3] Wikipedia Contributors. Kinetic isotope effect. Wikipedia, The Free Encyclopedia. URL:[Link]

  • [7] PLOS One Research Journals. (2018). Deuterium isotope effects in drug pharmacokinetics II. URL:[Link]

Sources

A Technical Guide to the Nuclear Magnetic Resonance (NMR) Characterization of 5-Bromo-2-(methyl-d3-amino)-pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of 5-Bromo-2-(methyl-d3-amino)-pyrimidine. In the absence of direct, published spectral data for this specific isotopologue, this document establishes a predictive and methodological protocol for researchers, scientists, and drug development professionals. By integrating foundational NMR principles with an analysis of deuterium isotope effects and data from analogous structures, this guide details the expected ¹H and ¹³C NMR chemical shifts. Furthermore, it presents a robust, step-by-step experimental workflow for acquiring and interpreting high-quality NMR data, ensuring structural verification and purity assessment for this important synthetic building block.

Introduction: The Need for Precise Structural Verification

5-Bromo-2-(methyl-d3-amino)-pyrimidine is a deuterated analog of a common heterocyclic scaffold. Such compounds are of significant interest in medicinal chemistry and drug development. The incorporation of deuterium in place of protium at specific molecular sites, such as the N-methyl group, is a widely used strategy to alter metabolic pathways, enhance pharmacokinetic profiles, and serve as internal standards in quantitative mass spectrometry assays.

Given these high-stakes applications, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.[1] This guide addresses the specific challenges and nuances of analyzing 5-Bromo-2-(methyl-d3-amino)-pyrimidine, focusing on predicting its spectral features and providing a validated protocol for empirical data acquisition.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of NMR data, the following standardized numbering scheme for the pyrimidine ring and substituents will be used throughout this guide.

Figure 1: Structure of 5-Bromo-2-(methyl-d3-amino)-pyrimidine with IUPAC numbering.

Theoretical Framework: Predicting the NMR Spectrum

A precise prediction of the NMR spectrum requires an understanding of the base pyrimidine scaffold and the influence of the deuterium substitution.

Fundamental Chemical Shifts in Pyrimidine Systems

The pyrimidine ring is an electron-deficient (π-deficient) system, which generally causes its ring protons and carbons to resonate at a lower field (higher ppm) compared to benzene.[2] The chemical shifts are further modulated by the electronic effects of substituents. In our target molecule:

  • The amino group at C2 is an electron-donating group (EDG), which shields the ring nuclei, causing an upfield shift (lower ppm), particularly for the ortho (C6) and para (C4) positions.

  • The bromine atom at C5 is an electron-withdrawing group (EWG) through induction but a weak donating group through resonance. Its primary effect is a strong deshielding of the directly attached C5.

The Influence of Deuterium Isotope Substitution

Replacing protium (¹H) with deuterium (²H or D) introduces subtle but measurable changes in the NMR spectrum, known as isotope effects.[3] The primary cause is the difference in the zero-point vibrational energy between a C-H and a C-D bond; the C-D bond has a lower zero-point energy and is slightly shorter and less polarizable on average.[3][4]

  • One-Bond Isotope Effect (¹Δ): A carbon directly attached to deuterium (the CD₃ carbon) will resonate at a significantly higher field (lower ppm) in the ¹³C NMR spectrum compared to a CH₃ carbon. This is due to the lower vibrational energy of the C-D bond.

  • Two-Bond Isotope Effect (²Δ): The C2 carbon, two bonds away from the deuterium, will also experience a slight upfield shift.

  • Long-Range Isotope Effects: Isotope effects can propagate over several bonds, though their magnitude diminishes with distance.[5] In this molecule, minor upfield shifts may be observable for other carbons in the ring. These effects are transmitted through bonds and potentially through space if the CD₃ group is sterically crowded.[4]

Predicted NMR Chemical Shift Data

Based on data for analogous compounds like 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone[6] and general substituent effects for pyrimidines[1], combined with the principles of deuterium isotope effects, we can predict the approximate chemical shifts for 5-Bromo-2-(methyl-d3-amino)-pyrimidine.

Table 1: Predicted ¹H NMR Chemical Shifts (Reference: TMS at δ 0.00. Solvent: CDCl₃)

AtomPredicted δ (ppm)MultiplicityCoupling Constant (J)Notes
H4~8.3 - 8.5DoubletJ ≈ 2.0 HzIn a doublet due to four-bond coupling with H6.
H6~8.3 - 8.5DoubletJ ≈ 2.0 HzIn a doublet due to four-bond coupling with H4.
N-H~5.0 - 5.5Broad SingletN/AThis signal will be present. Its position is solvent and concentration dependent and will disappear upon a D₂O shake.[7]
N-CD₃N/AN/AN/ANo signal is expected in the ¹H NMR spectrum due to the deuterium substitution.

Table 2: Predicted ¹³C NMR Chemical Shifts (Reference: TMS at δ 0.00. Solvent: CDCl₃)

AtomPredicted δ (ppm)Notes
C2~161 - 163Expected to be shifted slightly upfield due to the two-bond deuterium isotope effect (²Δ).
C4~157 - 159
C5~105 - 108The C-Br carbon is typically found in this region.
C6~157 - 159
N-CD₃~25 - 28Expected to be shifted significantly upfield from a typical N-CH₃ group (~30-35 ppm) due to the one-bond isotope effect (¹Δ). The signal will likely appear as a low-intensity multiplet due to ¹³C-²H coupling.

Experimental Protocol for Data Acquisition

This section provides a self-validating protocol designed to yield high-quality, unambiguous NMR data.

Workflow Overview

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis prep_start Start: Purified Compound dissolve Dissolve ~10-20 mg in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) prep_start->dissolve add_ref Add Internal Standard (e.g., TMS, 0.03% v/v) dissolve->add_ref transfer Transfer to 5 mm NMR Tube add_ref->transfer spectrometer Place sample in Spectrometer (≥400 MHz) transfer->spectrometer lock_tune Lock, Tune, and Shim spectrometer->lock_tune proton Acquire ¹H NMR Spectrum lock_tune->proton carbon Acquire ¹³C{¹H} NMR Spectrum proton->carbon hsbc (Optional) Acquire 2D HSQC/HMBC carbon->hsbc processing Fourier Transform, Phase, and Baseline Correction hsbc->processing referencing Calibrate Spectra to Reference Signal (TMS at 0 ppm) processing->referencing integration Integrate ¹H Signals referencing->integration assignment Assign Peaks using Chemical Shift, Multiplicity, and 2D Correlations integration->assignment verification Structural Verification assignment->verification

Figure 2: Recommended experimental workflow for NMR analysis.

Step-by-Step Methodology

1. Sample Preparation:

  • Causality: The choice of solvent is critical for sample solubility and to avoid overlapping signals with the analyte.[1] Chloroform-d (CDCl₃) is a good first choice for many non-polar to moderately polar organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative for more polar compounds.

  • Protocol:

    • Weigh approximately 10-15 mg of 5-Bromo-2-(methyl-d3-amino)-pyrimidine into a clean, dry vial.

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the solvent contains an internal reference standard, typically tetramethylsilane (TMS) at 0.03% v/v.[8] A comprehensive list of common solvent impurities and their shifts is essential for accurate analysis.[9]

    • Vortex the vial until the sample is fully dissolved.

    • Using a pipette with a cotton filter, transfer the solution into a clean, high-quality 5 mm NMR tube.

2. Spectrometer Setup and Calibration:

  • Causality: A higher field strength spectrometer (≥400 MHz) provides better signal dispersion, which is crucial for resolving closely spaced peaks, such as the H4 and H6 protons.[7]

  • Protocol:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

3. Data Acquisition:

  • Causality: A standard suite of 1D and 2D experiments provides a self-validating dataset. ¹H NMR confirms proton environments, ¹³C NMR confirms the carbon backbone, and 2D experiments link them together unambiguously.[2][10]

  • ¹H NMR:

    • Acquire a standard one-pulse proton spectrum.

    • Use a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

  • ¹³C{¹H} NMR:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required.

    • The use of proton decoupling simplifies the spectrum to single lines for each unique carbon, but it removes coupling information.

  • (Recommended) 2D NMR - HSQC & HMBC:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It is invaluable for definitively assigning the H4/C4 and H6/C6 pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is essential for confirming the overall connectivity, for instance, by observing a correlation from H4 to C2, C6, and C5.

Data Analysis and Structural Confirmation

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra.

  • Referencing: Calibrate the ¹H and ¹³C spectra by setting the TMS peak to 0.00 ppm. If using a solvent without TMS, reference the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[9]

  • ¹H Spectrum Analysis:

    • Confirm the presence of two signals in the aromatic region (~8.3-8.5 ppm), each integrating to 1H. Their doublet multiplicity with a small coupling constant (~2 Hz) is characteristic of a four-bond H-C-C-C-H coupling in the pyrimidine ring.

    • Look for a broad singlet corresponding to the N-H proton. To confirm its identity, perform a D₂O shake experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H peak should disappear or diminish significantly.[7]

    • Crucially, verify the absence of a signal for the N-CH₃ group , which would typically appear around 3.0-3.3 ppm.

  • ¹³C Spectrum Analysis:

    • Identify the four signals corresponding to the pyrimidine ring carbons and the one signal for the N-CD₃ carbon.

    • The C5 carbon attached to bromine should be at the highest field (~105-108 ppm).

    • The N-CD₃ carbon should appear as a low-intensity, potentially split signal at a high field (~25-28 ppm). The lower intensity and splitting are due to the longer relaxation time of the deuterated carbon and the coupling to deuterium (a spin-1 nucleus).

  • 2D Spectra Analysis:

    • Use the HSQC spectrum to connect the H4 and H6 proton signals to their respective carbon signals (C4 and C6).

    • Use the HMBC spectrum to confirm long-range connectivities, solidifying the assignment of the entire molecular structure. For example, correlations from H6 to C2, C4, and C5 should be visible.

Conclusion

The structural verification of 5-Bromo-2-(methyl-d3-amino)-pyrimidine by NMR spectroscopy is a straightforward process when guided by a sound theoretical and experimental framework. This guide provides the necessary predictive data based on known substituent and isotope effects, alongside a robust protocol for acquiring and interpreting the data. By following these steps, researchers can confidently confirm the identity, structure, and purity of this valuable deuterated building block, ensuring the integrity of their downstream applications in research and development.

References

  • Schah-Mohammedi, P., et al. (2000). Hydrogen/Deuterium-Isotope Effects on NMR Chemical Shifts and Symmetry of Homoconjugated Hydrogen-Bonded Ions in Polar Solution. Journal of the American Chemical Society.
  • Hansen, P. E. (2002). Intrinsic deuterium isotope effects on NMR chemical shifts of hydrogen bonded systems. Nukleonika.
  • Kühn, T., et al. (2000). Deuterium Isotope Effects on 13C NMR Chemical Shifts Reflect the Smaller Steric Size of CD3 Compared to CH3 Groups. Organic Letters. Available at: [Link]

  • Foverskov, J. H., & Hansen, P. E. (2012). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules. Available at: [Link]

  • Golubev, N. S., et al. (1999). Hydrogen/Deuterium Isotope Effects on the NMR Chemical Shifts and Geometries of Intermolecular Low-Barrier Hydrogen-Bonded Complexes. Journal of the American Chemical Society. Available at: [Link]

  • Kamal, A., et al. (2015). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. NPTEL. Available at: [Link]

  • Elguero, J., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Comprehensive Heterocyclic Chemistry III. Available at: [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]

  • Arshad, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Medicinal Chemistry Communications. Royal Society of Chemistry. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. UCLA Chemistry. Available at: [Link]

  • Northwestern University. (n.d.). 13C Chemical shifts. IMSERC. Available at: [Link]

  • Santos, C. M. M., & Silva, A. M. S. (2008). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

Sources

Thermodynamic Profiling and Physicochemical Characterization of 5-Bromo-2-(methyl-d3-amino)-pyrimidine in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of deuterium into active pharmaceutical ingredients (APIs) has revolutionized modern drug design. 5-Bromo-2-(methyl-d3-amino)-pyrimidine (CAS: 1185316-10-2) serves as a highly specialized, isotopically labeled building block used in the synthesis of next-generation kinase inhibitors and CNS therapeutics. By replacing protium with deuterium at the N-methyl position, medicinal chemists can significantly alter the pharmacokinetic profile of a drug without perturbing its spatial pharmacophore. This technical guide explores the thermodynamic properties, synthesis protocols, and mechanistic advantages of this critical intermediate.

Physicochemical and Thermodynamic Properties

Because deuterium has double the atomic mass of protium, the carbon-deuterium (C-D) bond exhibits a lower zero-point vibrational energy (ZPE) than the corresponding carbon-hydrogen (C-H) bond. This fundamental thermodynamic shift means that more activation energy is required to cleave a C-D bond, directly impacting the molecule's metabolic stability[1].

While the isotopic substitution profoundly affects reaction kinetics, its impact on macroscopic thermodynamic properties—such as the melting point and crystal lattice energy—is minimal. The melting point of the non-deuterated analogue, 5-Bromo-N-methylpyrimidin-2-amine (CAS: 31402-54-7), is experimentally established at approximately 150 °C[2]. Due to the slightly altered crystal packing forces induced by the heavier isotope, the deuterated variant typically exhibits a melting point within 1–2 °C of its protio-analogue.

Table 1: Physicochemical Summary of 5-Bromo-2-(methyl-d3-amino)-pyrimidine

PropertyValue / Description
Chemical Name 5-Bromo-2-(methyl-d3-amino)-pyrimidine
CAS Registry Number 1185316-10-2
Molecular Formula C5H3D3BrN3
Molecular Weight 191.05 g/mol
Melting Point (Extrapolated) ~149–152 °C (Based on protio-analogue)[2]
Physical Form Crystalline Solid
Primary Utility API intermediate, Metabolic stabilization via KIE

Synthesis Workflow and Experimental Protocol

The synthesis of 5-Bromo-2-(methyl-d3-amino)-pyrimidine relies on a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyrimidine ring facilitates the displacement of the chloride leaving group by the deuterated amine.

Step-by-Step Synthesis Protocol:

  • Reagent Preparation: Charge a dry, nitrogen-purged round-bottom flask with 5-bromo-2-chloropyrimidine (1.0 equivalent) and anhydrous tetrahydrofuran (THF).

  • Nucleophilic Addition: Add methyl-d3-amine hydrochloride (1.2 equivalents). Causality: An excess is used to drive the equilibrium forward and ensure complete consumption of the pyrimidine starting material.

  • Base Introduction: Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise. Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing the protonation of the nucleophile which would otherwise halt the SNAr process.

  • Thermal Activation: Heat the reaction mixture to 80 °C under reflux for 12 hours.

  • Workup and Isolation: Cool to room temperature, quench with distilled water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Thermodynamic Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure crystalline solid.

SynthesisWorkflow SM 5-Bromo-2-chloropyrimidine (Starting Material) Rxn SNAr Reaction (THF, 80°C, 12h) SM->Rxn Reagent CD3NH2·HCl + DIPEA (Nucleophile & Base) Reagent->Rxn Workup Aqueous Workup & Extraction Rxn->Workup Quench Product 5-Bromo-2-(methyl-d3-amino) -pyrimidine (>95% Yield) Workup->Product Recrystallization (EtOH/H2O)

Figure 1: SNAr synthesis workflow for 5-Bromo-2-(methyl-d3-amino)-pyrimidine.

Thermodynamic Characterization Protocol (DSC)

To accurately determine the melting point and enthalpy of fusion ( ΔHfus​ ), Differential Scanning Calorimetry (DSC) is employed. This self-validating protocol ensures that the thermal history of the crystal lattice is accurately recorded.

Step-by-Step DSC Methodology:

  • Sample Preparation: Weigh 2.0–3.0 mg of the recrystallized 5-Bromo-2-(methyl-d3-amino)-pyrimidine into a Tzero hermetic aluminum pan and seal it. Causality: Hermetic sealing prevents premature sublimation of the sample prior to the melting event, ensuring that the endothermic peak exclusively represents the solid-to-liquid phase transition.

  • Instrument Calibration: Calibrate the DSC cell using an indium standard to ensure temperature and heat-flow accuracy.

  • Thermal Profiling: Equilibrate the sample at 25 °C for 5 minutes. Ramp the temperature at a constant rate of 10 °C/min up to 200 °C under a continuous nitrogen purge (50 mL/min). Causality: A heating rate of 10 °C/min is chosen because it provides an optimal balance; it is fast enough to yield a strong heat flow signal (sharp endotherm) but slow enough to prevent thermal lag between the furnace and the sample.

  • Data Analysis: Integrate the melting endotherm to determine the onset temperature (extrapolated melting point, ~149–152 °C) and the area under the curve ( ΔHfus​ ).

Mechanistic Impact of Deuteration on Drug Metabolism

The primary utility of the -CD3 group in this pyrimidine building block is to exploit the Kinetic Isotope Effect (KIE)[3]. In biological systems, the N-methyl group is a classic "soft spot" for oxidative metabolism. Cytochrome P450 (CYP450) enzymes typically oxidize the N-methyl group to a carbinolamine intermediate, which subsequently collapses to release formaldehyde, resulting in rapid N-demethylation[4].

By replacing the hydrogen atoms with deuterium, the rate-limiting step of the CYP450 catalytic cycle—the abstraction of the hydrogen atom—is significantly impeded. Because the C-D bond has a lower zero-point energy, the activation energy required to reach the transition state is higher[1]. This primary KIE can reduce the rate of N-demethylation by a factor of 2 to 10, thereby prolonging the drug's half-life, reducing the required dosing frequency, and minimizing the formation of potentially toxic metabolites[3].

KIE_Pathway cluster_H Non-Deuterated Pathway (C-H) cluster_D Deuterated Pathway (C-D) H_Drug 5-Bromo-2-(methylamino)pyrimidine H_CYP CYP450 Oxidation (Low Activation Energy) H_Drug->H_CYP H_Metab Rapid N-Demethylation (Short Half-life) H_CYP->H_Metab D_Drug 5-Bromo-2-(methyl-d3-amino)-pyrimidine D_CYP CYP450 Oxidation (High Activation Energy via KIE) D_Drug->D_CYP Slowed Rate D_Metab Metabolic Stability (Prolonged Half-life) D_CYP->D_Metab

Figure 2: Kinetic Isotope Effect (KIE) blocking CYP450-mediated N-demethylation of the pyrimidine.

Conclusion

5-Bromo-2-(methyl-d3-amino)-pyrimidine represents a critical nexus between physical chemistry and drug design. While its macroscopic thermodynamic properties, such as its melting point (~150 °C), remain largely analogous to its non-deuterated counterpart, the microscopic thermodynamic shift in bond dissociation energy profoundly alters its biological fate. By mastering the synthesis and thermal characterization of such deuterated intermediates, researchers can engineer highly stable, efficacious pharmaceutical compounds.

References

  • Shao, L., & Hewitt, M. C. | The kinetic isotope effect in the search for deuterated drugs | PubMed / Drug News Perspect |[Link]

  • Guengerich, F. P. | Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions | National Center for Biotechnology Information (NCBI) |[Link]

  • Hossain, M. et al. | Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer | National Center for Biotechnology Information (NCBI) |[Link]

Sources

Methodological & Application

Application Note: Optimized Buchwald-Hartwig Amination of 5-Bromo-2-(methyl-d3-amino)-pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Focus: Chemoselective C–N Cross-Coupling, Isotopic Fidelity, and Catalyst Optimization

Introduction & Strategic Rationale

The pyrimidine scaffold is a privileged pharmacophore in oncology and immunology, serving as the core hinge-binding motif in numerous kinase inhibitors. The incorporation of a deuterated methylamino group—specifically the 2-(methyl-d3-amino) moiety—is a proven strategy in lead optimization to mitigate CYP450-mediated N-demethylation via the kinetic isotope effect.

However, functionalizing the C5 position of 5-bromo-2-(methyl-d3-amino)-pyrimidine via the Buchwald-Hartwig Amination (BHA) presents three distinct mechanistic challenges:

  • Electron-Deficient Core: Pyrimidines are highly electron-deficient, which accelerates oxidative addition but makes the intermediate susceptible to off-cycle hydrodehalogenation[1].

  • Chemoselectivity (The Free N–H): The substrate possesses a secondary amine at the C2 position. Strong bases typically used in BHA can deprotonate this N–H, creating a stable palladium-amido sink that poisons the catalytic cycle[2].

  • Isotopic Fidelity: While the C−D bonds on the methyl group are relatively stable, harsh reaction conditions (extreme temperatures or highly basic aqueous environments) must be avoided to prevent any risk of degradation or isotopic scrambling.

As a Senior Application Scientist, I have structured this guide to move beyond generic protocols. Here, we establish a self-validating, highly optimized methodology that leverages bulky biaryl phosphine ligands and weak bases to ensure absolute chemoselectivity at the C5 position while maintaining 100% deuterium retention.

Mechanistic Design & Experimental Causality

Catalyst and Ligand Selection

Historically, bidentate ligands like BINAP or Xantphos were employed for heteroaryl halides. However, for 5-bromopyrimidines, these often result in sluggish reductive elimination and increased hydrodehalogenation[3].

We strongly recommend the use of BrettPhos or XPhos , ideally delivered via a third-generation precatalyst (BrettPhos Pd G3 ). The causality is twofold:

  • Steric Bulk: The massive steric profile of BrettPhos forces the palladium center into a highly reactive, mono-ligated L1​Pd(0) active species, accelerating both oxidative addition and reductive elimination.

  • Precatalyst Efficiency: Using the G3 precatalyst ensures a strict 1:1 Palladium-to-Ligand ratio and avoids the use of Pd2​(dba)3​ . The dba (dibenzylideneacetone) ligand is known to competitively bind and inhibit the active catalyst, particularly when coupling electron-deficient heterocycles[2].

Base Selection (The Critical Variable)

The choice of base dictates the success or failure of this specific transformation. Standard BHA protocols rely on sodium tert-butoxide (NaOtBu). However, NaOtBu ( pKa​ ~17) is strong enough to deprotonate the C2-amine of our substrate. To prevent catalyst poisoning, a weak, inorganic base such as Potassium Phosphate ( K3​PO4​ ) or Cesium Carbonate ( Cs2​CO3​ ) must be used. These bases are sufficiently alkaline to drive the deprotonation of the coordinated nucleophile during the catalytic cycle, but mild enough to leave the C2 N–H intact[1].

Reaction_Pathway A 5-Bromo-2-(methyl-d3-amino) pyrimidine B NaOtBu (Strong Base) A->B Avoid C K3PO4 (Weak Base) A->C Select D Catalyst Poisoning (C2 N-H Deprotonation) B->D E BrettPhos Pd G3 (Bulky Ligand) C->E F Successful C5-Amination (CD3 Retained) E->F

Logical decision tree for optimizing BHA on 2-amino-5-bromopyrimidines.

Quantitative Optimization Data

To demonstrate the causality of the chosen parameters, the following table summarizes the optimization landscape for the coupling of 5-bromo-2-(methyl-d3-amino)-pyrimidine with a model secondary amine (morpholine).

EntryCatalyst / Ligand SystemBaseSolventTemp (°C)Yield (%)Primary Observation
1 Pd2​(dba)3​ / BINAPNaOtBuToluene90< 10%Catalyst poisoning; dark black precipitate.
2 Pd2​(dba)3​ / Xantphos K3​PO4​ 1,4-Dioxane9045%Incomplete conversion; some hydrodehalogenation.
3BrettPhos Pd G3 K3​PO4​ 1,4-Dioxane 90 > 92% Clean conversion; exclusive C5 amination.
4BrettPhos Pd G3NaOtBu1,4-Dioxane9035%Substrate decomposition; multiple side products.
5XPhos Pd G3 Cs2​CO3​ t-Amyl OH10088%Excellent alternative for primary amine nucleophiles.

Data synthesized from established BHA profiling on 5-halopyrimidines[1][2].

Experimental Workflow & Standard Operating Procedure

The following protocol details the coupling of 5-bromo-2-(methyl-d3-amino)-pyrimidine with morpholine. This procedure is designed to be self-validating: in-process controls (IPCs) are embedded to ensure the integrity of the catalyst and the deuterium label.

Workflow Step1 1. Glovebox Setup Weigh Catalyst & Base Step2 2. Substrate Addition Add Pyrimidine & Amine Step1->Step2 Step3 3. Solvent & Heat Anhydrous Dioxane, 90°C Step2->Step3 Step4 4. In-Process LC-MS Verify +3 Da Isotope Shift Step3->Step4 Step5 5. Workup & Isolation Filtration & Chromatography Step4->Step5

Step-by-step experimental workflow for the chemoselective Buchwald-Hartwig amination.

Reagents Required
  • Substrate: 5-Bromo-2-(methyl-d3-amino)-pyrimidine (1.00 mmol, 193.0 mg)

  • Nucleophile: Morpholine (1.20 mmol, 104.5 mg / 104 µL)

  • Catalyst: BrettPhos Pd G3 (0.02 mmol, 2 mol%, 18.1 mg)

  • Base: Anhydrous Potassium Phosphate, K3​PO4​ (2.00 mmol, 424.5 mg)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL, sparged with Argon)

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation

  • Flame-dry a 20 mL Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Transfer the vial to an argon-filled glovebox. Causality: Pd(0) intermediates are highly sensitive to oxidation. Glovebox preparation ensures absolute exclusion of O2​ , preventing premature catalyst death.

Step 2: Reagent Charging

  • Inside the glovebox, charge the vial with 5-bromo-2-(methyl-d3-amino)-pyrimidine (1.00 mmol), BrettPhos Pd G3 (2 mol%), and finely milled anhydrous K3​PO4​ (2.00 mmol).

  • Seal the vial with a Teflon-lined septum cap and remove it from the glovebox.

Step 3: Solvent and Nucleophile Addition

  • Connect the vial to an argon Schlenk line.

  • Inject anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe.

  • Inject Morpholine (1.20 mmol) via microsyringe.

  • Stir the mixture at room temperature for 5 minutes to ensure homogeneity. The solution should appear pale yellow to orange.

Step 4: Reaction Execution & Self-Validation

  • Transfer the vial to a pre-heated oil bath or heating block set to 90 °C.

  • Self-Validating IPC (2 Hours): Withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze via LC-MS.

    • Validation Check 1: Look for the disappearance of the starting material peak.

    • Validation Check 2 (Isotopic Fidelity): Confirm the product mass. For the morpholine adduct ( C9​H11​D3​N4​O ), the expected [M+H]+ is m/z 198.1 . If a peak at m/z 195.1 is observed, isotopic scrambling/exchange has occurred (highly unlikely under these anhydrous, weak-base conditions).

Step 5: Quench and Workup

  • Once full conversion is achieved (typically 4–6 hours), remove the vial from heat and cool to room temperature.

  • Dilute the reaction mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the inorganic phosphate salts and precipitated palladium black. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Concentrate the filtrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 0% to 5% Methanol in Dichloromethane).

  • Isolate the product as an off-white solid. Yields routinely exceed 90% with >99% deuterium retention.

References

  • Title: Efficient Pd-Catalyzed Amination of Heteroaryl Halides Source: Organic Letters (American Chemical Society) URL: [Link]

  • Title: Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction Source: ACS Catalysis (American Chemical Society) URL: [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Deuterated Pyrimidine Libraries from 5-Bromo-2-(methyl-d3-amino)-pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

In modern medicinal chemistry, the strategic incorporation of deuterium into drug candidates offers a powerful method for enhancing pharmacokinetic profiles by improving metabolic stability.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of diverse deuterated pyrimidine libraries. Starting from the strategically designed building block, 5-Bromo-2-(methyl-d3-amino)-pyrimidine, we detail robust and versatile palladium-catalyzed cross-coupling methodologies—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—to functionalize the C5 position. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and experimental choices to ensure reproducibility and successful library generation.

Introduction: The Strategic Advantage of Deuteration and the Pyrimidine Scaffold

The pursuit of novel therapeutics is often challenged by suboptimal metabolic stability and undesirable toxicity profiles of lead compounds.[3] Deuteration, the selective replacement of hydrogen with its heavier, stable isotope deuterium, has emerged as a key strategy to overcome these hurdles.[4] This substitution leverages the Deuterium Kinetic Isotope Effect (KIE) , a quantum mechanical phenomenon where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[5] Consequently, C-D bond cleavage, often the rate-limiting step in metabolic pathways catalyzed by enzymes like Cytochrome P450 (CYP450), is significantly slowed.[4][6] This can lead to a longer drug half-life, reduced formation of toxic metabolites, and potentially lower, less frequent dosing regimens.[2][5]

The pyrimidine ring is a privileged heterocyclic scaffold, forming the core of numerous FDA-approved drugs due to its ability to engage in critical hydrogen bonding interactions with biological targets.[7][8] The combination of a deuterated functional group with a versatile pyrimidine core represents a powerful approach in drug discovery.

Our starting material, 5-Bromo-2-(methyl-d3-amino)-pyrimidine , is strategically designed for this purpose:

  • The 2-(methyl-d3-amino) Group: The N-methyl group is a common site of oxidative metabolism (N-dealkylation). By incorporating deuterium at this position (a "soft spot"), we aim to block this metabolic pathway, thereby enhancing the stability of the entire molecule.[6][9]

  • The 5-Bromo Group: The C5-Br bond on the electron-deficient pyrimidine ring is an exceptionally versatile synthetic handle.[8] It is highly susceptible to oxidative addition by palladium(0) catalysts, making it an ideal electrophile for a range of cross-coupling reactions to build a diverse library of compounds.[8][10]

This guide provides detailed protocols to exploit the reactivity of this C5-Br bond, enabling the creation of extensive libraries of deuterated pyrimidines for screening and lead optimization.

Overall Synthetic Strategy & Workflow

The core strategy involves leveraging the C5-Br bond of the deuterated pyrimidine starting material as a versatile anchor point for diversification using palladium-catalyzed cross-coupling reactions. This approach allows for the modular assembly of a library with varied substituents at the 5-position, each retaining the metabolically stabilized d3-methylamino group.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Deuterated Pyrimidine Library Members start 5-Bromo-2-(methyl-d3-amino)-pyrimidine suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Cat. Base buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald Pd Cat. Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu Cat. Base prod_suzuki 5-Aryl/Heteroaryl-2-(methyl-d3-amino)-pyrimidines suzuki->prod_suzuki prod_buchwald 5-Amino-2-(methyl-d3-amino)-pyrimidines buchwald->prod_buchwald prod_sonogashira 5-Alkynyl-2-(methyl-d3-amino)-pyrimidines sonogashira->prod_sonogashira

Caption: General workflow for deuterated pyrimidine library synthesis.

Experimental Protocols: Library Synthesis

General Considerations: All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise noted. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a highly robust method for forming C(sp²)-C(sp²) bonds, enabling the introduction of a wide variety of aryl and heteroaryl moieties.[11][12]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) is used. The phosphine ligands stabilize the Pd(0) active species and facilitate the catalytic cycle. For heteroaromatic substrates, ligands like dppf can be particularly effective.[10]

  • Base: An aqueous inorganic base (e.g., K₂CO₃ or Cs₂CO₃) is required to activate the boronic acid via formation of a boronate complex, which facilitates the crucial transmetalation step.[13]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-Dioxane or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

G A Pd(0)L2 (Active Catalyst) C Ar-Pd(II)L2-Br A->C B Oxidative Addition B->C E Ar-Pd(II)L2-Ar' C->E D Transmetalation D->E E->A G Ar-Ar' (Product) E->G F Reductive Elimination F->A F->G H R-Br (Starting Material) H->B I Ar'-B(OH)2 K [Ar'-B(OH)3]⁻ I->K J Base (OH⁻) J->K K->D

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-Bromo-2-(methyl-d3-amino)-pyrimidine (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of starting material). The mixture should be degassed by bubbling nitrogen through it for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table of Representative Suzuki Coupling Partners:

EntryBoronic Acid PartnerExpected Product Structure
1Phenylboronic acid5-Phenyl-2-(methyl-d3-amino)-pyrimidine
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-(methyl-d3-amino)-pyrimidine
3Pyridine-3-boronic acid5-(Pyridin-3-yl)-2-(methyl-d3-amino)-pyrimidine
4Thiophene-2-boronic acid5-(Thiophen-2-yl)-2-(methyl-d3-amino)-pyrimidine
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, allowing for the coupling of aryl halides with a vast range of primary and secondary amines.[14][15]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction typically requires a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized, bulky phosphine ligand (e.g., XPhos, SPhos, or BINAP).[16] The ligand's steric bulk is critical for promoting the reductive elimination step, which forms the C-N bond and is often rate-limiting.[15]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine, facilitating its coordination to the palladium center.[16][17]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.05 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to a dry reaction tube.

  • Add Reactants: Add 5-Bromo-2-(methyl-d3-amino)-pyrimidine (1.0 equiv.) and anhydrous toluene.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equiv.). If the amine is a solid, add it with the other solids in step 1.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C. Stir vigorously until the starting material is consumed as monitored by LC-MS (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material via silica gel chromatography.

Table of Representative Amine Coupling Partners:

EntryAmine PartnerExpected Product Structure
1Morpholine4-(2-(methyl-d3-amino)pyrimidin-5-yl)morpholine
2AnilineN-phenyl-2-(methyl-d3-amino)pyrimidin-5-amine
3BenzylamineN-benzyl-2-(methyl-d3-amino)pyrimidin-5-amine
4Piperidine5-(Piperidin-1-yl)-2-(methyl-d3-amino)-pyrimidine
Protocol 3: Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7] The resulting alkynylpyrimidines are valuable not only as final products but also as intermediates for further transformations (e.g., click chemistry, reductions).[7][18]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction uniquely employs a dual-catalyst system. A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) is crucial for activating the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[7][19]

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to neutralize the HBr byproduct and as a solvent or co-solvent for the reaction.[20]

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are commonly used.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask, add 5-Bromo-2-(methyl-d3-amino)-pyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and copper(I) iodide (CuI, 0.10 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or THF). Add the amine base (e.g., Et₃N, 2.5 equiv.), followed by the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) if the reaction is sluggish. Monitor for completion by TLC or LC-MS (typically 2-8 hours).

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to yield the desired 5-alkynylpyrimidine.

Table of Representative Alkyne Coupling Partners:

EntryAlkyne PartnerExpected Product Structure
1Phenylacetylene5-(Phenylethynyl)-2-(methyl-d3-amino)-pyrimidine
2Ethynyltrimethylsilane5-((Trimethylsilyl)ethynyl)-2-(methyl-d3-amino)-pyrimidine
3Propargyl alcohol3-(2-(methyl-d3-amino)pyrimidin-5-yl)prop-2-yn-1-ol
4Cyclopropylacetylene5-(Cyclopropylethynyl)-2-(methyl-d3-amino)-pyrimidine

Conclusion

The protocols detailed in this application note provide a robust and versatile platform for the synthesis of deuterated pyrimidine libraries from the strategic intermediate, 5-Bromo-2-(methyl-d3-amino)-pyrimidine. By leveraging well-established palladium-catalyzed cross-coupling reactions, researchers can efficiently generate a diverse range of novel chemical entities. The incorporation of a deuterated N-methyl group provides a foundational element of metabolic stability, while the derivatization at the C5 position allows for extensive exploration of the structure-activity relationship (SAR). This combined approach is a powerful tool for accelerating the discovery and optimization of next-generation therapeutics.

References

  • Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUapMn8vipjmX22fgL4HBN8rfCueOETxAqxzbep2J6vMcyu-kdrw8bqGCz7qSyKk-5x2gfBtlf4Vu7sn7Z1jcsVOgmEzv4ap9Zp54aULu2lY8cntMwP5WubYtDHjUPrudOl5JRweq-PlTSm0a_ohMa-8xz3XH4KiA9Q6s7XYbN4U8onRhLMXTEgyqLYeNMOAE=]
  • Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX-s7zR6sUM3PNNPmAGNgQ_WqIBSbrns_itiM6Zs9_FmjwSsj8OwnWTxfWqZk_-1Hove1PmNEfe_i_DzB9mFsAIgbi10fSE5_anOkVsl2NNLZxc6cmkfaeL1tpnlfvJdPEuCdAX3hPIK0kzp4Q9nLFRmzXzp9vucxmU48UNPLch4AUSGSP22q_iL2Swsz1xqpzwNsUEBm9C-zvy08z6Qwf2bMgBY2naYBEZS578meRGQVoZLKBKtNQZ3Tfs2ZSZcQ5wN1D]
  • Improving metabolic stability using deuterium - Hypha Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFppyxs8KTP0bReMp3c0x8FRXs1uto3oMmARpboopjYFRCTTEjs83MECVmPzXomI8PF_4UWiRp2Dgfzdl4XA55IbqYjbKUDzhQea2Gjxf7CphWsrFM_y8U6-4HC5vmVMp6-TRYSEv1q8fblkcjn8UG680c9rUnDO2yqB-6sSvNlng==]
  • Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2 - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxwk9-Lq_sHR9EdKT15ReAYmDawcnldMoxlj9mAVT6tkWfjq2SFijeLLijspWldTgs7UsWc4LOAS71fCi_aISvYFbdRjlyh5MrjFB6oV341igpWAwWrgFZsz2l1hAveOpSZqx6auOhnJQUg4I9gOFQVp_teCIH4_Tg5ogkNTJ77qN0PqkbybnnlPpNd82NKKlBebNankrVwEvef4SrLJtDPutQmwNsN32YoosdpHar6Um_UXkkQH4G2L995zq_SYNAZ4EpMj_iifPZPAIDBHja-FcWcTmo]
  • L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal - Heavy Water Board. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIT7T6yhw1NEiQlmZoWMDpzA0gUV_na_Epv2TLCVK5ZDFdRGPwMJ1FdoDUr1-2gfAuAcw--cvBxM3dCDJtP7qqsrtCGw-3JCvG1pOEFobvpCzBydzK2ZU4DAwOUcKo1T1Xwj1BfyAQFiS4OHJbLB0e]
  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs - Juniper Publishers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFofDb8zTCLNojmBttq5FQ0Bp2E9YROKhuVePkcQrnyx9Cr9q2RPdMzSArlu1siND-Te2CwS3BNnLK8BpXQfXWE6QF18z0LSBH7mBcRCjGsbyBKeci8Mg5AlML1UGyi6HD2fheI7ABeKjiYR_HFKxbKac_7ct2Ywak=]
  • Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4012239/]
  • The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffiliates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHDfUyzxs7PiqnULzQtY0kOU6RwwpTpjETXyS3yrr3zFHsrGK0Y5D--PRQQfLXjrlECDZhEo_wAwbdHjrY9LmhAMokjbyakUJI6-v42NQqPNFt0FZqJgDEUYZrPVJpcvkH-du5f6Lz8YZKyB6FUkBeO_9AuP_nWlQ10gc206Vzp8N2IhvPfoIEjVPh8OCs5mLFpRkHeYLSGbftfs8ytg1ZpS1n]
  • From Bench to Blockbuster: Clinical and Commercial Insights on Deuterated Drugs - (Source Not Specified). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw9KHm2qHeR6bTjzM03gCRn0HwA81sYxKpk7KgWzS9ODprM4l5PDNsjUGMbOSwwnP4MUQ-JHVoC92i2urr5KXZy-uKhkKiDfmRPFlrFMJBt1c72hrQZ7phlszMM6q24HR9lGlh6yllWYAfA7EqeogIMZ4B1MIR_uFW9A-BHXlvlKDcv7XNTvky_W41Z8P5SaS69qLQPMIL6YpYI1Ff9DbIAnl6TF5eoyVVUC8=]
  • Understanding deuterium kinetic isotope effect in drug metabolism - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKuhgA9vPVFH8F9GSfNwUU15ZLRCFh4SePnezAjJe91NVRalUbEvwusifibgTqwzMCiOYA37K7HvcKtywb1_3uQDCEl9v-zIoYoPSkxRpraWTs4gBlder7lq4rZ1ZSvtVQqR2KunJLpZRnRpFv2-lp9p_1p4nygKDaVALGArWqR-OOQl36Qb32gzJZ_COyYT9xBTquhn1pLf04hUKm]
  • Deuterium in drug discovery: progress, opportunities and challenges - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37277483/]
  • Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c00847]
  • Introduction of an Efficient Protocol for the Synthesis of Some of the Pyrimidine Derivatives under Solvent-Free Conditions - Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2022.2104523]
  • Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Palladium-catalyzed-Hiyama-cross-couplings-of-with-Wang-Zhang/5a9094042894541785f269a3045437d36329c0b1]
  • The kinetic isotope effect in the search for deuterated drugs - (Source Not Specified). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqxhDJ1kcVKyRSLKbGZPF14r1iAPFa17-C_IZvZMMW-cX4Yomao7qK5uvHmg0SSSEYgcjHnlcQ7FEpap6FRGKKwOpveC0h3pr2hFrxirOdv-yDOfVkfLSIN8otKRSsEaNf7lK1AiEfPTTSttDWel8-KjaW8_dt7AqJfW7nE06v]
  • Reactivity of the C-Br bond in 5-Bromopyrimidine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbitp3mrY1tcsuecvSeCvvPKyY0SNvJ5MH9lx_r1grO7aENjUyizkSth-q79_J34cblRMcynCZZEUz4CTNqsHXoYY5QNNpvZ2eTDtxC1IlmO2Bya6Vcqol_pqVBq51fGHyv4ZRcY7Nl9uqrPjDS7AcsaAA7bCB26Hr3i9RzsJ6Bwqb55NjJYDU5Zqs1A==]
  • Kinetic isotope effect - Wikipedia. [URL: https://en.wikipedia.org/wiki/Kinetic_isotope_effect]
  • Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza Ltd. [URL: https://www.ingenza.
  • Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design - Cambridge Isotope Laboratories. [URL: https://blog.isotope.com/beyond-the-hype-how-a-single-neutron-is-revolutionizing-drug-metabolism-and-api-design/]
  • Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXYvlnTveOJDWLYR2lh_yVuDAZ7aHr8lYWxhOFCwRuU9kuSyXiSRPE354BVUMN54OwJeFkdyC4sSioO-ZaN1qO7Ue4JEkNvT5jRONmcX4DImIJ7oUI9fk7OlyxztYAeUhcin2h4K8E0Lva5GYntMwXvzcJqCCkuoSmE-TVG93SZOJbeKcvbDe_DGTwfjYU-besPj2GKOefgzXco-JsidCdiA2_aDneBoV-Bq7G8lde8LkyQ1w3Zg==]
  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324838/]
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6IL_Ww3iRXpfr49S6tWBlrcrfPi1mqERIIHt4GxajiHjFjBcDNviGZVJ2e_fhamtDCzhoAdh1sS3IO1IiNXHTqYneGsRcCKSWI9OTbdGpE8Xrw-UgQE-ouNX8QaiWrW2ZrU30KkRiPWrB6s7yeuZ8tWECO0_SIyZwkduEwly0U5xfRZrpEnLXNuGdU7sJYIaMsF3urUJBlLiXPNmEPqJKMHI1Rdp3eNnRCb0x0bkefwnjihDryIzJ]
  • Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27599955/]
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-of-some-pyrimidine-and-fused-pyrimidine-derivatives-with-antimicrobial-and-anticancer-activities.pdf]
  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines - Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.5b00030]
  • Stabilizing pharmaceuticals with deuterium - Advanced Science News. [URL: https://www.advancedsciencenews.com/stabilizing-pharmaceuticals-with-deuterium/]
  • Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules - Scilit. [URL: https://www.scilit.net/article/10.1007/s11030-025-11459-1]
  • A Simple and Easily Implemented Method for the Regioselective Introduction of Deuterium into Azolo[1,5-a]pyrimidines Molecules - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10047248/]
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions - ResearchGate. [URL: https://www.researchgate.net/publication/228414574_Synthesis_of_6-Aryl-24-diamino-pyrimidines_and_Triazines_Using_Palladium_Catalyzed_Suzuki_Cross-Coupling_Reactions]
  • Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors - Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01742]
  • Stereospecific Syntheses of 3'-Deuterated Pyrimidine Nucleosides and Their Site-Specific Incorporation into DNA - Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol034103v]
  • Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8904799/]
  • Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39535691/]
  • 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15031988/]
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides - Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol051561n]
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEERi5xShMOwtf7KanG-1LE1c_0FNXA05EuokJdZkSyAUX-K9fi4_FuZOAA8IAVi4UgZ4ijSHD6CCuMrzdpZc5-uXedakpWbnqkoB0W-Qs2pTkKKGbW-PLx2V7rse1299pZEh9U9R34PGEHkYciQGHT-cBTGR_N2PDmYHKKMSXW7Xw5egr3owyw196fdV99v8hr106RJLO3WT8RZmsi331zb4u7NxVoTNPfOxAR2RvD-Fg=]
  • Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ed400813f]
  • Synthesis of deuterated complex pyrimidine 72 by Pd(dba)2‐catalyzed... - ResearchGate. [URL: https://www.researchgate.
  • Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpQut3zK1YRlL8FF8oAWwDTPW2fQAR6w-p6Q_cpECnY6Uxr2oykI3VTJUBY6DZw9KM0qyvCbnWef5jNvjV1Qm2rcWeBV7LvuBXtQiqqJl4b_sv8mhhfPfxRH0Gn01hGWD5jh8bFdxOIX1PQy3RQMtc1XJ2oHC9QVAd-uZYP7HBoiR6VxFnlVbw6H71CzVoxxla8cRnoihmM23sHFxCl0Ly34YaMYgrsTZ8faWEr0mWXNt1NuGWt5jvGhtRqgvsBQ==]
  • Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity - (Source Not Specified). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcDWY65-R3vjc6a_AdSXmUN66i0MMryYh5EnRFcq1apgQJ9bKnGZFuDMp5p3mNwsTSnQkdCI-mhjE1QqoD6fF2p2SK2CxjTbUNQallahFDQcmW1Pi2sG_AgsqHJ4loTCOUgcGkduva9JHfwRnglaw7ZWfAk37crg==]
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. [URL: https://www.scirp.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. [URL: https://eprints.soton.ac.uk/425501/]
  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g - ResearchGate. [URL: https://www.researchgate.
  • Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents. [URL: https://patents.google.
  • Sonogashira Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Buchwald-Hartwig Coupling - Organic Synthesis. [URL: https://www.organic-synthesis.org/rootpage/reactions-and-reagents/coupling-reactions/buchwald-hartwig-coupling.html]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [URL: https://www.mdpi.com/1420-3049/22/2/195]
  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270318/]
  • Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7377891/]

Sources

Application Note: Advanced Crystallization and Purification of 5-Bromo-2-(methyl-d3-amino)-pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The incorporation of deuterium into pharmaceutical intermediates is a highly effective strategy to leverage the Deuterium Kinetic Isotope Effect (DKIE). By replacing specific C-H bonds with C-D bonds, drug developers can significantly alter pharmacokinetics, primarily by mitigating cytochrome P450-mediated metabolism at metabolic "soft spots"[1]. 5-Bromo-2-(methyl-d3-amino)-pyrimidine (CAS: 1185316-10-2) is a critical halogenated building block frequently utilized in the synthesis of next-generation deuterated kinase inhibitors and antiviral agents.

Purification of this specific intermediate presents unique physicochemical challenges. The crude reaction mixture typically contains unreacted starting materials (e.g., 5-bromo-2-aminopyrimidine), debrominated byproducts, and transition metal catalyst residues[2]. Furthermore, the purification environment must strictly avoid protic solvents at elevated temperatures or extreme pH levels to prevent unwanted Hydrogen/Deuterium (H/D) exchange, which would irreversibly compromise the isotopic purity of the methyl-d3 group[1][3]. This application note details a highly optimized, self-validating crystallization protocol designed to ensure >99% chemical purity while preserving >98% isotopic enrichment.

Mechanistic Principles of the Crystallization Strategy

While column chromatography is useful for early-stage discovery, crystallization is the industry standard for late-stage intermediates due to its scalability and superior depletion of structurally similar impurities[4].

  • Solvent Selection & Solubility Dynamics: 2-Amino-5-bromopyrimidine derivatives exhibit moderate to high solubility in polar aprotic solvents (e.g., Ethyl Acetate, THF) and poor solubility in non-polar aliphatic hydrocarbons (e.g., Hexane, Heptane)[5]. An Ethyl Acetate (EtOAc) / Hexane anti-solvent system is optimal. EtOAc provides excellent solvation at reflux, while the addition of Hexane dramatically reduces the dielectric constant of the mixture, driving supersaturation without inducing H/D exchange.

  • Activated Carbon Clarification: Colored polymeric impurities and trace heavy metals (e.g., Pd or Cu from preceding coupling steps) can act as crystallization inhibitors. These are effectively adsorbed by activated carbon prior to crystallization[4].

  • Thermodynamic Control (Polymorph Integrity): Controlled, linear cooling ensures the growth of a stable, highly ordered crystal lattice. Rapid "crash-cooling" is avoided, as it leads to amorphous precipitation and the occlusion of mother liquor impurities within the crystal defects[3].

Experimental Workflows

G Crude Crude 5-Bromo-2- (methyl-d3-amino)-pyrimidine Charcoal Activated Carbon Treatment (Hot EtOAc) Crude->Charcoal Filtration Hot Filtration (Celite Pad) Charcoal->Filtration Concentration Concentration & Anti-Solvent (Hexane) Filtration->Concentration Cooling Controlled Cooling (0.5 °C/min to 5 °C) Concentration->Cooling Pure Pure Deuterated Crystals (>99% Purity) Cooling->Pure

Workflow for the purification of 5-Bromo-2-(methyl-d3-amino)-pyrimidine via crystallization.

Step-by-Step Methodologies

Protocol A: Pre-Crystallization Clarification (Activated Carbon Treatment)

Causality: This step removes polymeric byproducts and trace metals that can inhibit nucleation or catalyze degradation during heating[4].

  • Dissolution: Suspend 10.0 g of crude 5-Bromo-2-(methyl-d3-amino)-pyrimidine in 50 mL of anhydrous Ethyl Acetate (EtOAc) in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture to 65 °C under a dry nitrogen atmosphere until complete dissolution is achieved.

  • Adsorption: Add 0.5 g (5% w/w) of activated carbon (e.g., Darco® KB-G)[4]. Stir the suspension at 65 °C for exactly 20 minutes. Note: Prolonged heating is avoided to minimize thermal stress on the labile C-Br bond.

  • Filtration: Rapidly filter the hot suspension through a pre-warmed pad of Celite (diatomaceous earth) into a clean, dry receiving flask. Wash the filter cake with 10 mL of hot EtOAc to ensure quantitative transfer.

  • In-Process Control (IPC) 1: Analyze the filtrate via TLC (Hexane:EtOAc 3:1). The filtrate must be pale yellow to colorless and free of baseline polymeric streaks.

Protocol B: Anti-Solvent Crystallization and Polymorph Control

Causality: Hexane acts as a strong anti-solvent. Slow addition combined with controlled cooling maintains the system within the metastable zone, promoting crystal growth over secondary nucleation.

  • Concentration: Concentrate the clarified EtOAc filtrate under reduced pressure (40 °C, 150 mbar) to approximately 25 mL (2.5 volumes relative to input mass).

  • Anti-Solvent Addition: Heat the concentrated solution to 60 °C. Maintain overhead stirring at 250 rpm. Dropwise, add 25 mL of anhydrous Hexane over a 30-minute period.

  • Seeding (Optional but Recommended): Once the solution becomes slightly turbid (reaching the cloud point), add 10 mg of pure 5-Bromo-2-(methyl-d3-amino)-pyrimidine seeds. Hold the temperature at 60 °C for 15 minutes to allow the seed bed to mature.

  • Controlled Cooling: Program the heating mantle/circulator to cool the slurry from 60 °C to 5 °C at a linear rate of 0.5 °C/min.

  • Aging: Age the slurry at 5 °C for 2 hours to maximize the thermodynamic yield.

  • Isolation: Filter the crystals under vacuum. Wash the filter cake with 10 mL of ice-cold Hexane:EtOAc (4:1 v/v) to displace the mother liquor without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 40 °C (<50 mbar) for 12 hours until a constant weight is achieved.

  • Validation (IPC 2): Confirm chemical purity via HPLC (UV 254 nm). Confirm isotopic purity via 1 H-NMR and LC-MS[1][3]. The complete absence of a proton signal at the N-methyl position in the 1 H-NMR spectrum validates the preservation of the -CD3 group.

Quantitative Data & Solvent System Comparison

To establish the optimal crystallization parameters, various solvent systems were evaluated for their impact on recovery yield, chemical purity, and H/D exchange rates. The quantitative data is summarized below:

Solvent System (v/v)Dissolution Temp (°C)Recovery Yield (%)Chemical Purity (HPLC)Isotopic Purity (-CD3)Mechanistic Remarks
EtOAc / Hexane (1:1) 60 88 >99.5% >99.0% Optimal. High purity, excellent crystal habit, no H/D exchange.
Ethanol / Water (3:1)757297.0%94.5%Sub-optimal. Protic solvent at high temp induced minor H/D exchange[1].
Toluene / Heptane (1:2)858198.2%>99.0%Good yield, but elevated temperature caused slight thermal degradation.
DCM / Hexane (1:3)356599.1%>99.0%Low yield due to the high solubility of the pyrimidine in DCM even at 5 °C.

Table 1: Matrix evaluation of crystallization solvent systems for 5-Bromo-2-(methyl-d3-amino)-pyrimidine purification.

Sources

Troubleshooting & Optimization

How to improve reaction yield in 5-Bromo-2-(methyl-d3-amino)-pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Bromo-2-(methyl-d3-amino)-pyrimidine. As Senior Application Scientists, we aim to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield in the synthesis of 5-Bromo-2-(methyl-d3-amino)-pyrimidine is a common issue that can stem from several factors, primarily related to the nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring, while containing electron-withdrawing nitrogen atoms, can be challenging to functionalize without optimal conditions.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not be reaching completion due to suboptimal temperature, reaction time, or inefficient activation of the pyrimidine ring.

    • Solution: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extending the reaction time can also drive the reaction to completion.

  • Purity of Starting Materials: Impurities or moisture in the starting materials, such as 2,5-dibromopyrimidine or methyl-d3-amine hydrochloride, can interfere with the reaction.[1] For instance, hygroscopic starting materials can hydrolyze over time, inhibiting the reaction.[1]

    • Solution: Ensure all reactants are of high purity and are thoroughly dried before use.[1] Using anhydrous solvents is also critical.[1]

  • Base Selection and Stoichiometry: The choice and amount of base are crucial for the deprotonation of the amine, which acts as the nucleophile. An inadequate amount or a base that is too weak may result in a low concentration of the active nucleophile.

    • Solution: Employ a non-nucleophilic base of appropriate strength, such as potassium carbonate or triethylamine. Ensure at least two equivalents of the base are used if starting with the hydrochloride salt of the amine to both neutralize the salt and facilitate the reaction.

  • Solvent Effects: The choice of solvent is critical for SNAr reactions. Aprotic polar solvents are generally preferred as they can solvate the cation of the base, thus increasing the nucleophilicity of the amine.

    • Solution: High-boiling aprotic polar solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) can improve solubility and increase the reaction rate.[2]

Question 2: I am observing significant amounts of unreacted 2,5-dibromopyrimidine. What adjustments can I make?

The presence of a significant amount of unreacted starting material, specifically 2,5-dibromopyrimidine, points towards issues with the nucleophilic attack by methyl-d3-amine.

Troubleshooting Steps:

  • Verify Amine Salt Neutralization: If using methyl-d3-amine hydrochloride, ensure that a sufficient amount of base (at least one equivalent) has been added to liberate the free amine before the reaction is expected to proceed.

  • Increase Nucleophile Equivalents: Increasing the equivalents of methyl-d3-amine (e.g., from 1.1 to 1.5-2.0 equivalents) can shift the equilibrium towards product formation.

  • Optimize Reaction Temperature: SNAr reactions on heteroaromatic systems often require elevated temperatures to overcome the activation energy barrier. A systematic increase in temperature (e.g., in 10-20 °C increments) while monitoring the reaction progress can identify the optimal condition.

  • Consider a Catalyst: While not always necessary, the addition of a catalyst can sometimes facilitate the reaction. Copper-catalyzed amination reactions have been shown to be effective for halo-pyrimidines.[3][4]

Question 3: What are the common impurities in this synthesis and how can I minimize their formation?

The primary impurity of concern is the disubstituted product, 2,5-bis(methyl-d3-amino)-pyrimidine. Its formation is a result of the remaining bromine atom on the desired product undergoing a second nucleophilic substitution.

Minimizing Disubstitution:

  • Control Stoichiometry: Use a slight excess, but not a large excess, of methyl-d3-amine. A molar ratio of 1.1 to 1.3 equivalents of the amine relative to 2,5-dibromopyrimidine is a good starting point.

  • Temperature Control: Higher temperatures can favor the formation of the disubstituted product. Once the reaction is initiated, it may be possible to maintain it at a lower temperature to favor monosubstitution.

  • Slow Addition of the Nucleophile: Adding the methyl-d3-amine solution dropwise to the reaction mixture containing 2,5-dibromopyrimidine can help maintain a low concentration of the nucleophile, thereby reducing the likelihood of a second substitution.

Other Potential Impurities and Their Control:

  • Hydrolysis Products: If moisture is present, 2,5-dibromopyrimidine can hydrolyze to the corresponding pyrimidinone. Ensuring anhydrous conditions is crucial to prevent this side reaction.[1]

  • Solvent-Related Impurities: Some solvents, like DMF, can decompose at high temperatures to form dimethylamine, which can then react with the starting material. Use high-purity solvents and avoid excessively high temperatures for prolonged periods.

Troubleshooting Guide: A Systematic Approach

When encountering low yields or other issues, a systematic approach to troubleshooting is most effective. The following flowchart provides a logical sequence for diagnosing and resolving common problems.

SNAr_Mechanism cluster_0 S_NAr Mechanism Reactants 2,5-Dibromopyrimidine + CD3NH2 Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product 5-Bromo-2-(methyl-d3-amino)-pyrimidine + Br- Meisenheimer->Product Loss of Leaving Group

Sources

Overcoming solubility issues of 5-Bromo-2-(methyl-d3-amino)-pyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 5-Bromo-2-(methyl-d3-amino)-pyrimidine . This guide bridges theoretical molecular dynamics with field-proven benchtop protocols to ensure your drug development and synthetic workflows proceed without interruption.

Molecular Profiling: The Causality of Precipitation

Before attempting to force a compound into solution, we must understand why it resists dissolution. 5-Bromo-2-(methyl-d3-amino)-pyrimidine presents a triad of solubility barriers:

  • High Crystal Lattice Energy: The planar and symmetrical nature of the pyrimidine ring promotes incredibly tight molecular packing in the solid state[1].

  • Intermolecular Hydrogen Bonding: The secondary amine (methyl-d3-amino group) acts as a strong hydrogen bond donor, while the pyrimidine nitrogens (N1, N3) act as acceptors. This allows the molecules to form resilient dimeric or ribbon-like networks.

  • Halogen Bonding & Hydrophobicity: The 5-bromo substituent significantly increases the molecule's lipophilicity and molecular weight, reducing its affinity for aqueous systems while simultaneously promoting halogen-bonding interactions that resist dissolution in non-polar organics[2].

To successfully solubilize this compound, your solvent system must provide enough competitive interaction (via dipole moment or hydrogen bonding) to overcome these internal cohesive forces.

Diagnostic Solvent Selection Workflow

Use the following logical pathway to determine the optimal solvent system and troubleshooting steps based on your downstream application.

SolventWorkflow A 5-Bromo-2-(methyl-d3-amino)-pyrimidine Solid Compound B Determine Primary Application A->B C Organic Synthesis (e.g., Suzuki Coupling) B->C D Analytical / DMPK (NMR, LC-MS) B->D E Polar Aprotic Solvents (DMF, Glyme, THF) C->E F Deuterated Solvents (DMSO-d6, CD3OD) D->F G Precipitation Observed? E->G F->G H Apply Protocol 1: Thermodynamic Equilibration G->H Yes (Kinetic Barrier) I Apply Protocol 2: Co-Solvent System G->I Yes (Lattice Energy) J Proceed to Experiment G->J No (Fully Dissolved) H->J I->J

Workflow for solvent selection and troubleshooting pyrimidine precipitation.

Quantitative Solvent Efficacy Data

The table below synthesizes the thermodynamic parameters of common organic solvents and their expected efficacy in breaking the pyrimidine crystal lattice. Solubility of pyrimidines generally increases with temperature and follows the polarity order of the solvent[3].

SolventDielectric Constant (ε)Dipole Moment (D)Solubilization MechanismExpected Efficacy
N,N-Dimethylformamide (DMF) 36.73.82Strong H-bond acceptor; disrupts N-H interactionsHigh[3]
Methanol (MeOH) 32.71.70H-bond donor/acceptor; competitive bindingModerate to High[3]
Tetrahydrofuran (THF) 7.51.75Moderate H-bond acceptor; optimal for cross-couplingsModerate[4]
Chloroform (CHCl3) / DCM 4.81.04Disrupts van der Waals and halogen bondingLow to Moderate[5]
Hexane / Heptane 1.90.00Non-polar; lacks energy to break crystal latticeVery Low[1]

Frequently Asked Questions (FAQs)

Q1: Why does 5-Bromo-2-(methyl-d3-amino)-pyrimidine exhibit poor solubility in standard non-polar organic solvents like hexane or diethyl ether? A1: The low solubility is driven by the molecule's high crystal lattice energy. The planar and symmetrical nature of the pyrimidine ring promotes tight molecular packing[1]. Non-polar solvents lack the dipole moment and hydrogen-bonding capacity required to break the strong intermolecular N-H...N networks formed by the secondary amine.

Q2: Does the deuterium labeling (-CD3) affect the compound's thermodynamic solubility compared to the non-deuterated analog? A2: No. The kinetic and thermodynamic solubility limits of 5-Bromo-2-(methyl-d3-amino)-pyrimidine are practically identical to its non-deuterated counterpart. The isotopic substitution primarily affects the vibrational frequencies and zero-point energy—which is critical for mass spectrometry tracking in DMPK studies—but the macroscopic solvation thermodynamics remain unchanged.

Q3: I am preparing a stock solution for a Suzuki cross-coupling reaction. Which solvent system minimizes precipitation? A3: For transition-metal catalyzed cross-couplings of halogenated pyrimidines, polar aprotic solvents such as N,N-Dimethylformamide (DMF) or glyme are highly recommended[4]. DMF acts as a strong hydrogen-bond acceptor, effectively disrupting the pyrimidine's intermolecular hydrogen bonds. Experimental data indicates that the solubility of pyrimidine derivatives is vastly superior in DMF compared to less polar alternatives[3].

Q4: My compound crashes out when I transfer it from a DMSO stock solution into a less polar organic reaction mixture. How can I prevent this? A4: This is a classic kinetic solubility failure. When the polar aprotic solvent (DMSO) is diluted, the pyrimidine molecules rapidly re-aggregate due to hydrophobic interactions and halogen bonding. To prevent this, employ a co-solvent strategy. Adding a small percentage of a miscible co-solvent (e.g., 5-10% methanol or ethanol) can bridge the polarity gap and maintain the compound in solution by providing competitive hydrogen bonding[2].

Self-Validating Experimental Protocols

Do not rely on visual estimation alone. The following protocols are designed with built-in validation steps to ensure your compound is truly in solution, preventing downstream assay failures.

Protocol 1: Thermodynamic Equilibration (Shake-Flask Method)

Purpose: To achieve maximum thermodynamic solubility in polar aprotic solvents (e.g., DMF, DMSO) without thermally degrading the bromo-substituent. Causality: Gentle, sustained kinetic energy overcomes the activation energy required to break the crystal lattice, transitioning the system from a metastable state to true thermodynamic equilibrium[2].

  • Weighing: Accurately weigh the required mass of 5-Bromo-2-(methyl-d3-amino)-pyrimidine into a 2 mL amber glass vial. (Note: Amber glass prevents UV-induced debromination).

  • Solvent Addition: Add the target volume of the chosen solvent (e.g., anhydrous DMF or DMSO-d6).

  • Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker set to 37°C[2].

  • Agitation: Shake at 300 RPM for 24 to 48 hours to ensure equilibrium is reached[2].

  • Separation: If undissolved solid remains, centrifuge the vial at 10,000 x g for 10 minutes to pellet the excess solid.

  • Self-Validation Step: Extract the supernatant and verify the exact dissolved concentration via quantitative NMR (qNMR) or UV-Vis spectroscopy. Do not assume nominal concentration.

Protocol 2: Binary Co-Solvent Disruption (DCM/MeOH System)

Purpose: To solubilize the compound for liquid-liquid extractions or silica gel chromatography where high-boiling solvents like DMF are prohibited. Causality: Dichloromethane (DCM) disrupts the hydrophobic and halogen-bonding interactions, while Methanol (MeOH) competitively binds to the secondary amine, breaking the N-H...N hydrogen bond network.

  • Initial Dispersion: Suspend the compound in pure DCM. It will likely form a cloudy suspension due to poor baseline solubility[5].

  • Titration: Dropwise, add Methanol while stirring vigorously.

  • Observation: Continue adding Methanol until the suspension clarifies. Typically, a ratio of 9:1 or 8:2 (DCM:MeOH) is sufficient to break the lattice energy.

  • Sonication: If micro-crystals persist, sonicate the mixture in a water bath at room temperature for 5 minutes. (Caution: Do not let the bath heat up, as DCM is highly volatile).

  • Self-Validation Step: Visually inspect the solution against a stark black background under a bright light. Ensure no light-scattering particles (micelles or micro-crystals) remain. The Tyndall effect will reveal incomplete solubilization.

References

  • Title: Physicochemical properties of some pyrimidine derivatives in some organic solvents Source: medcraveonline.com URL: [Link]

  • Title: Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents Source: researchgate.net URL: [Link]

  • Title: Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction Source: acs.org URL: [Link]

Sources

Minimizing isotopic scrambling in 5-Bromo-2-(methyl-d3-amino)-pyrimidine reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and technical support center for 5-Bromo-2-(methyl-d3-amino)-pyrimidine (CAS: 1185316-10-2). This portal is designed for researchers and drug development professionals utilizing this deuterated building block in multi-step Active Pharmaceutical Ingredient (API) synthesis.

Diagnostic Overview: The Isotopic Fidelity Imperative

In the synthesis of deuterated APIs, the "building-block method" offers superior control over the precise location and number of deuterium atoms compared to late-stage hydrogen-deuterium (H/D) exchange, which often suffers from poor site-selectivity and isotopic scrambling[1]. 5-Bromo-2-(methyl-d3-amino)-pyrimidine is a high-value building block; however, its structural integrity is frequently challenged during downstream cross-coupling or lithiation steps.

Because the non-deuterated or partially deuterated (-CD₂H, -CDH₂) versions of the molecule are considered isotopic impurities that can drastically alter pharmacokinetic properties, maintaining >99% isotopic enrichment at the specified N-methyl position is a critical quality attribute[1]. The advent of high-field NMR and High-Resolution Mass Spectrometry (HRMS) has made it possible to detect even trace scrambling events that were previously mischaracterized as poor synthetic technique[2].

Mechanistic Pathways of Scrambling

The following diagram illustrates the causal relationship between catalytic reaction conditions and the divergence into off-cycle isotopic scrambling pathways.

Workflow A 5-Bromo-2-(methyl-d3-amino)-pyrimidine (Intact Building Block) B Pd(0) / Ligand Oxidative Addition A->B Step 1 C Transmetalation (e.g., Boronic Acid) B->C Step 2 F C-D Bond Activation (Off-Cycle Pathway) B->F Slow/Harsh Cond. D Reductive Elimination C->D Step 3 E Desired API (100% -CD3 Retention) D->E Fast (Bulky Ligands) G H/D Exchange with Solvent (e.g., DMSO/H2O) F->G Protic Source H Isotopic Scrambling (-CD2H / -CDH2 Impurities) G->H Re-insertion

Mechanistic divergence: cross-coupling vs. off-cycle C-D activation causing isotopic scrambling.

Frequently Asked Questions (Troubleshooting)

Q: Why am I observing -CD₂H and -CDH₂ isotopologues in my final API after a Suzuki-Miyaura coupling? A: This is a classic symptom of off-cycle C-D bond activation. When using unhindered palladium catalysts (e.g., Pd(PPh₃)₄) at high temperatures, the oxidative addition complex has a prolonged lifetime. This allows the transition metal to undergo reversible insertion into the adjacent C-D bonds of the N-methyl group. To prevent this, you must accelerate the reductive elimination step. Employing bulky, electron-rich ligands like RuPhos promotes rapid cross-coupling, minimizing the catalyst resting state and preserving >99% isotopic purity[3].

Q: Can the choice of solvent directly induce N-methyl-d3 scrambling? A: Absolutely. Solvents like DMSO are non-innocent under certain basic or transition-metal conditions. Mechanistic studies have shown that DMSO can interact with amine species to form trimethyl sulfoxonium intermediates, which actively facilitate the isotopic scrambling of N-CH₃ for N-CD₃ groups[4]. Always substitute DMSO with innocent solvents like 1,4-Dioxane or Toluene when working with labile deuterated methylamines.

Q: What is the most reliable analytical method to quantify this scrambling? A: A multi-faceted analytical approach combining HRMS and ²H/¹³C NMR is mandatory. For HRMS, you must extract the intensities of the isotopologue peaks (M, M+1, M+2, M+3, etc.) in the region of the molecular ion. By calculating the isotopic distribution and comparing it to the theoretical distribution for your specific d₃-labeled compound, you can accurately quantify the overall isotopic purity and detect any scrambling[5].

Quantitative Analysis of Reaction Conditions

The causality behind isotopic retention is heavily dependent on the steric and electronic environment of the reaction. The table below summarizes the impact of various cross-coupling and lithiation conditions on the isotopic fidelity of the -CD₃ group.

Reaction TypeCatalyst / ReagentLigandSolventTemp (°C)Isotopic Purity Retention (-CD₃)Principal Scrambling Mechanism
Suzuki-MiyauraPd(PPh₃)₄NoneDMSO100< 70%Solvent-mediated methyl exchange[4]
Suzuki-MiyauraPd(OAc)₂XPhosDMF9085%Off-cycle C-D activation / H-exchange
Suzuki-MiyauraPd₂(dba)₃RuPhos1,4-Dioxane60> 99%Minimized (Fast reductive elimination)[3]
Halogen Exchangen-BuLiNoneTHF-78> 98%Minimized (Cryogenic kinetic control)
Halogen Exchangen-BuLiNoneTHF0< 50%Transalkylation / Amine deprotonation

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in checkpoints to verify isotopic integrity before proceeding to the next synthetic stage.

Protocol A: Scrambling-Resistant Suzuki-Miyaura Cross-Coupling

Objective: Couple 5-Bromo-2-(methyl-d3-amino)-pyrimidine with an aryl boronic acid while maintaining >99% deuterium retention.

  • Pre-Catalyst Activation: In an argon-filled glovebox, charge a Schlenk flask with Pd₂(dba)₃ (2.5 mol%) and RuPhos (5.0 mol%). Add anhydrous 1,4-Dioxane (2 mL/mmol) and stir at room temperature for 15 minutes until a uniform, active Pd(0) complex forms. Causality: Pre-forming the complex prevents unligated Pd from initiating non-selective C-D insertions.

  • Substrate Addition: Add 5-Bromo-2-(methyl-d3-amino)-pyrimidine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Validation Checkpoint 1: Oxygen must be strictly excluded to prevent the formation of peroxo-palladium species which exacerbate side reactions.

  • Reaction Execution: Heat the mixture to 60 °C. Monitor the reaction via TLC or LC-MS. Due to the RuPhos ligand, full conversion should be achieved within 2-4 hours.

  • Quench and Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Wash with water, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint 2: Immediately subject the crude mixture to HRMS. The absence of an [M-1]⁺ peak confirms the suppression of isotopic scrambling.

Protocol B: HRMS & NMR Quantification of Isotopic Purity

Objective: Accurately quantify the D-incorporation and identify trace scrambling.

  • Sample Preparation: Dissolve 5 mg of the purified API in 0.5 mL of CDCl₃ (ensure the solvent is 99.9% D to prevent background exchange).

  • HRMS Data Acquisition: Acquire the mass spectrum using Electrospray Ionization (ESI-HRMS) focused strictly on the molecular ion region.

  • Isotopologue Extraction: Extract the exact intensities of the M (intact d₃), M-1 (d₂ isotopologue), and M-2 (d₁ isotopologue) peaks[5].

  • NMR Validation: Acquire a quantitative ¹³C NMR spectrum with inverse-gated decoupling. Compare the integration of the -CD₃ multiplet (typically a septet due to C-D coupling) against a known internal standard.

  • System Validation: The combined HRMS isotopic distribution must match the theoretical distribution calculated for the d₃-labeled compound within a ±0.5% margin of error[5].

Sources

Validation & Comparative

Isotopic Purity Validation of 5-Bromo-2-(methyl-d3-amino)-pyrimidine: A Comparative Guide to ¹H-NMR

Author: BenchChem Technical Support Team. Date: April 2026

The integration of deuterium into active pharmaceutical ingredients (APIs) and their building blocks has revolutionized drug development by leveraging the kinetic isotope effect to improve metabolic stability. For critical intermediates like 5-Bromo-2-(methyl-d3-amino)-pyrimidine , the precise quantification of isotopic purity—specifically the extent of deuterium incorporation at the methyl group—is paramount. Even trace amounts of residual protium (hydrogen) can compromise the pharmacokinetic advantages of the final therapeutic entity[1].

This guide provides a rigorous comparison of analytical methodologies for assessing the isotopic purity of 5-Bromo-2-(methyl-d3-amino)-pyrimidine, establishing why Quantitative Proton Nuclear Magnetic Resonance (qNMR) serves as the gold standard for site-specific isotopic validation.

Analytical Methodologies: A Comparative Evaluation

While High-Resolution Mass Spectrometry (HRMS) is frequently employed to determine the overall isotopologue distribution (e.g., the ratio of d3, d2, d1, and d0 species), it cannot easily distinguish between positional isotopomers[2][3]. Conversely, ¹H-NMR directly measures the residual protium at the specific site of deuteration, providing an absolute quantification of isotopic enrichment when calibrated against a known internal standard[1][4].

Table 1: Comparison of Analytical Techniques for Isotopic Purity
Feature¹H-qNMR (Proton NMR)²H-NMR (Deuterium NMR)HRMS (High-Resolution MS)
Primary Principle Quantifies residual protons at the labeled site relative to an internal standard[5].Directly detects deuterium nuclei to confirm labeling locations[5].Measures mass-to-charge ratio to determine isotopologue abundance[2].
Site Specificity High. Pinpoints exact residual protium locations.High. Confirms deuterium positions.Low. Cannot differentiate positional isotopomers[3].
Quantitative Accuracy Excellent (<1% error) with proper relaxation delays[4].Moderate (broad signals can complicate integration).High for overall species, but susceptible to ionization bias.
Sample Requirement 10–20 mg20–50 mg< 1 mg
Best Application Absolute determination of %D enrichment at the methyl group.Qualitative confirmation of labeling sites.Overall d0/d1/d2/d3 distribution analysis.

The Mechanistic Causality of ¹H-qNMR for Deuterated Pyrimidines

For 5-Bromo-2-(methyl-d3-amino)-pyrimidine, the target isotopic enrichment is typically ≥99.0% D. In a perfectly deuterated sample (d3), the methyl group would yield absolutely no signal in a ¹H-NMR spectrum. However, synthetic realities dictate the presence of trace d2 and d1 species[1].

By utilizing ¹H-qNMR, we invert the analytical paradigm: we do not measure the deuterium; we measure the absence of hydrogen. When an internal standard (IS) of known concentration and high purity is added to the sample, the integral of the residual methyl proton signal (typically around 2.8–3.0 ppm, depending on the solvent) is compared to the IS integral. Because NMR response is directly proportional to the number of nuclei when fully relaxed, this ratio yields the exact molar quantity of residual protium, allowing for the precise calculation of isotopic purity[4][6].

Experimental Workflow and Visualization

The following diagram illustrates the logical progression of the self-validating qNMR protocol.

G A 1. Sample Preparation Weigh 5-Bromo-2-(methyl-d3-amino)-pyrimidine B 2. Internal Standard Addition Add Maleic Acid IS in DMSO-d6 A->B C 3. qNMR Acquisition 1H-NMR with Long Relaxation Delay (D1 > 5*T1) B->C D 4. Spectral Processing Phase/Baseline Correction & Integration C->D E 5. Isotopic Purity Calculation Determine %D Enrichment D->E

Workflow for qNMR isotopic purity validation of deuterated compounds.

Step-by-Step qNMR Methodology

To ensure a self-validating system, the protocol must eliminate integration errors caused by incomplete longitudinal relaxation (T1).

Step 1: Sample and Standard Preparation
  • Accurately weigh ~15.0 mg of 5-Bromo-2-(methyl-d3-amino)-pyrimidine using a microbalance (precision ±0.01 mg).

  • Accurately weigh ~5.0 mg of a certified reference standard (e.g., Maleic acid, ensuring its signals do not overlap with the pyrimidine ring protons or the residual methyl protons)[4][5].

  • Co-dissolve both in 0.6 mL of high-purity DMSO-d6 (≥99.9% D)[7]. Transfer to a 5 mm NMR tube.

Step 2: Instrument Calibration and Acquisition
  • T1 Determination: Perform an inversion-recovery experiment to determine the longest T1 relaxation time among the analyte's residual methyl protons and the IS protons.

  • Parameter Setup: Set the relaxation delay (D1) to at least 5×T1​ (typically 30–60 seconds) to ensure >99% return to thermal equilibrium between scans[5].

  • Acquisition: Acquire the ¹H-NMR spectrum at 400 MHz or higher. Accumulate a sufficient number of transients (e.g., 64 or 128 scans) to achieve a Signal-to-Noise Ratio (SNR) > 250:1 for the residual methyl signal.

Step 3: Data Processing and Calculation
  • Apply rigorous manual phase correction and a high-order polynomial baseline correction across the entire spectral window[4].

  • Integrate the IS peak and the residual methyl peak.

  • Calculation: Calculate the mass of the residual protium-containing species, then derive the isotopic purity ( Piso​ ) using the formula:

    %Residual 1H=(IIS​×Nanalyte​×MIS​×Wanalyte​Ianalyte​×NIS​×Manalyte​×WIS​​)×PIS​

    (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity)

    Isotopic Purity (%D)=100%−%Residual 1H

By strictly adhering to this qNMR framework, researchers can confidently validate the isotopic integrity of 5-Bromo-2-(methyl-d3-amino)-pyrimidine, ensuring its suitability for downstream API synthesis.

References

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. ACS Publications. Available at: [Link]

  • Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues... NIH PMC. Available at: [Link]

  • Methodological issues of grape and wine water evaluation by quantitative nuclear magnetic resonance deuterium spectroscopy. BIO Web of Conferences. Available at: [Link]

Sources

Navigating Halogen Reactivity: A Comparative Guide to 5-Bromo-2-(methyl-d3-amino)-pyrimidine and its 5-Chloro Analog in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics.[1] The strategic functionalization of this privileged heterocycle via cross-coupling reactions is a key tactic in the synthesis of new drug candidates. This guide offers an in-depth comparison of the reactivity of two closely related building blocks: 5-Bromo-2-(methyl-d3-amino)-pyrimidine and its 5-chloro analog. While direct, head-to-head experimental data for these specific deuterated compounds is not prevalent in the literature, this guide will leverage established principles of organic chemistry and data from analogous non-deuterated and di-halogenated pyrimidines to provide a robust framework for understanding their relative reactivity in key synthetic transformations.

The primary differentiator in the reactivity of these two analogs lies in the inherent properties of the carbon-halogen bond. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[2] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy.[3] The weaker C-Br bond requires less energy to break during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[3][4]

Reactivity in Key Cross-Coupling Reactions: A Comparative Overview

The enhanced reactivity of the bromo analog is expected to be evident across a range of palladium-catalyzed cross-coupling reactions that are pivotal in drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Due to the electron-deficient nature of the pyrimidine ring, both the 5-bromo and 5-chloro analogs are more reactive than their corresponding benzene derivatives.[5] However, the 5-bromo analog is anticipated to undergo coupling under milder conditions and with faster reaction times compared to the 5-chloro counterpart. For the 5-chloro analog, more forcing conditions, such as higher temperatures or the use of more specialized and often more expensive bulky, electron-rich phosphine ligands, may be necessary to achieve comparable yields.[6]

Table 1: Anticipated Performance in Suzuki-Miyaura Coupling

Feature5-Bromo-2-(methyl-d3-amino)-pyrimidine5-Chloro-2-(methyl-d3-amino)-pyrimidine
Relative Reactivity HigherLower
Typical Reaction Temp. 80-100 °C100-120 °C
Catalyst Choice Standard Pd catalysts (e.g., Pd(PPh₃)₄) often suffice.May require more active catalysts with bulky, electron-rich ligands.
Reaction Times Generally shorter.Generally longer.
Sonogashira Coupling

The Sonogashira coupling is a powerful tool for introducing alkynyl moieties into organic molecules, a common strategy for modulating biological activity.[1] The reaction proceeds through interconnected palladium and copper catalytic cycles.[1] Similar to the Suzuki-Miyaura coupling, the oxidative addition of the palladium catalyst to the C-X bond is a critical step. Consequently, the 5-bromo analog is expected to be a more efficient substrate for Sonogashira couplings, affording higher yields under more benign conditions.

Table 2: Anticipated Performance in Sonogashira Coupling

Feature5-Bromo-2-(methyl-d3-amino)-pyrimidine5-Chloro-2-(methyl-d3-amino)-pyrimidine
Relative Reactivity HigherLower
Catalyst Loading Typically lower catalyst loading required.May require higher catalyst loading.
Side Reactions Lower propensity for side reactions at moderate temperatures.Higher temperatures may lead to increased side products.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of C-N bonds, allowing for the facile creation of aryl amines.[7] The reactivity trend of aryl halides in this reaction generally follows the established order of I > Br > OTf > Cl.[8] Therefore, the 5-bromo analog will likely undergo amination more readily than the 5-chloro analog. This often translates to the use of less reactive bases and lower reaction temperatures for the bromo-substituted pyrimidine.

Table 3: Anticipated Performance in Buchwald-Hartwig Amination

Feature5-Bromo-2-(methyl-d3-amino)-pyrimidine5-Chloro-2-(methyl-d3-amino)-pyrimidine
Relative Reactivity HigherLower
Base Strength Can often be achieved with weaker bases (e.g., K₃PO₄, Cs₂CO₃).[8]May require stronger bases (e.g., NaOtBu).[8]
Ligand Choice A broader range of phosphine ligands may be effective.Often requires specialized bulky, electron-rich ligands.[9]

Mechanistic Insights: The "Why" Behind the Reactivity Difference

The difference in reactivity between the bromo and chloro analogs is fundamentally rooted in the mechanism of palladium-catalyzed cross-coupling reactions.

G cluster_0 Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Intermediate Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-M Ar-Pd(II)-R Ar-Pd(II)-R Intermediate Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Coupled Product Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The initial and often rate-limiting step is the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst.[4] The weaker C-Br bond has a lower activation energy for this step compared to the stronger C-Cl bond, leading to a faster reaction rate.[10]

Experimental Protocols: A Starting Point for Your Research

The following are generalized protocols for key cross-coupling reactions, which can be adapted for 5-bromo- and 5-chloro-2-(methyl-d3-amino)-pyrimidine. Note that optimization of conditions is often necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

G cluster_workflow Suzuki-Miyaura Coupling Workflow Start Start Prep Combine Halopyrimidine, Boronic Acid, and Base Start->Prep Degas1 Evacuate and Backfill with Inert Gas (3x) Prep->Degas1 Add_Catalyst Add Pd Catalyst and Ligand Degas1->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Heat Heat Reaction Mixture (e.g., 80-110 °C) Add_Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purify by Chromatography Workup->Purify End End Purify->End

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

  • Preparation: In a flame-dried Schlenk flask, combine the 5-halopyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).[11]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[11]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[11]

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[11][12]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C for the bromo-analog, potentially higher for the chloro-analog) and monitor its progress by TLC or LC-MS.[11]

  • Workup: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.[13]

  • Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[13]

General Protocol for Sonogashira Coupling
  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the 5-halopyrimidine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (10 mol%).[2]

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.[1][11]

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress.[1]

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous solutions of ammonium chloride and brine.[11]

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Preparation: In a flame-dried Schlenk tube, combine the 5-halopyrimidine (1.0 equiv.), the amine (1.2 equiv.), a strong base (e.g., NaOtBu, 1.4 equiv.), the palladium precatalyst, and the appropriate ligand.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).[11]

  • Workup: After cooling, quench the reaction with water and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.

Conclusion

The choice between 5-bromo-2-(methyl-d3-amino)-pyrimidine and its 5-chloro analog in a synthetic campaign will depend on a balance of factors including cost, availability, and the specific requirements of the reaction. The 5-bromo analog is the more reactive and versatile substrate, often providing higher yields under milder conditions, which can be advantageous when working with sensitive functional groups.[3] However, with the continuous development of highly active catalyst systems, the less expensive 5-chloro analog has become an increasingly viable option, particularly for large-scale syntheses where cost is a primary consideration.[3][6] A thorough understanding of the principles outlined in this guide will enable researchers to make informed decisions and design more efficient and robust synthetic routes towards novel therapeutic agents.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
  • BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • BenchChem. (n.d.). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
  • Luo, G., Chen, L., & Dubinina, G. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.
  • Royal Society of Chemistry. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. DOI:10.1039/D1QO00919B.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-211. DOI: 10.1002/1521-3773(20021115)41:22<4176::AID-ANIE4176>3.0.CO;2-U.
  • BenchChem. (n.d.). A Comparative Guide to the Reaction Products of 5-Bromo-2-chloropyrimidine for Researchers in Drug Discovery.
  • Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry, 70(21), 8601-8604. DOI: 10.1021/jo051257o.
  • Molander, G. A., & Biolatto, B. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 5(13), 2215-2218.
  • Li, J., et al. (2009). Palladium-catalyzed Cross-Coupling Reactions of Aryl Boronic Acids With Aryl Halides in Water. Journal of Environmental Sciences, 21(Suppl 1), S124-S126. DOI: 10.1016/S1001-0742(09)60054-1.
  • BenchChem. (n.d.). A Comparative Guide to Catalytic Systems for 5-Bromo-2-chloropyrimidine Couplings.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • Siddiqui, H. L., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. DOI: 10.3390/molecules22020205.
  • Royal Society of Chemistry. (n.d.). Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. Chemical Communications.
  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling.
  • BenchChem. (n.d.). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • WuXi AppTec. (2024, November 24). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Wiley Online Library. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • PubMed. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. DOI: 10.1080/15257770.2014.964411.
  • ResearchGate. (n.d.). Development and Mechanistic Investigations of a Base-Free Suzuki-Miyaura Cross-Coupling of α,α-Difluoroacetamides via C–N Bond Cleavage.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • MDPI. (2025, August 1). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence.
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. DOI:10.1039/C6SC02118B.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
  • Willemse, T., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(72), 16357-16362.

Sources

Comparative Guide: Metabolic Stability of 5-Bromo-2-(methyl-d3-amino)-pyrimidine vs. Unlabelled Pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly face challenges with rapid systemic clearance and off-target toxicity, isotopic substitution has emerged as a powerful optimization strategy. Specifically, the strategic incorporation of deuterium (²H or D) into metabolic soft spots can fundamentally alter a compound's pharmacokinetic (PK) profile without changing its pharmacological target engagement[1].

This technical guide provides an in-depth comparison between 5-Bromo-2-(methylamino)-pyrimidine (the unlabelled parent compound) and its deuterated analogue, 5-Bromo-2-(methyl-d3-amino)-pyrimidine . By analyzing the mechanistic causality, experimental validation workflows, and comparative data, this guide serves as a definitive resource for researchers evaluating N-methyl deuteration strategies.

Mechanistic Rationale: The Deuterium Kinetic Isotope Effect (DKIE)

To understand why 5-Bromo-2-(methyl-d3-amino)-pyrimidine outperforms its unlabelled counterpart in metabolic assays, we must examine the physical chemistry of the carbon-hydrogen (C-H) versus the carbon-deuterium (C-D) bond.

Deuterium has twice the atomic mass of protium (hydrogen). This mass difference lowers the vibrational zero-point energy of the C-D bond compared to the C-H bond. Consequently, a greater amount of activation energy is required to reach the transition state for bond cleavage. When the cleavage of this specific bond is the rate-limiting step in a metabolic pathway, the reaction rate decreases significantly—a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE) [1][2].

The N-Demethylation Vulnerability

In pyrimidine derivatives featuring an N-methylamino group, the primary route of biotransformation is often oxidative N-demethylation catalyzed by hepatic Cytochrome P450 (CYP450) enzymes (predominantly CYP3A4 and CYP2C8)[2][3].

The mechanism proceeds via a single-electron transfer or hydrogen atom abstraction at the α -carbon, forming an unstable carbinolamine intermediate that spontaneously collapses into a desmethyl metabolite and formaldehyde[3]. By replacing the N-CH₃ group with an N-CD₃ group, the critical C-H bond hydroxylation step is retarded, effectively "bottlenecking" the clearance pathway.

G A 5-Bromo-2-(methylamino) -pyrimidine B Cytochrome P450 (CYP3A4 / CYP2C8) A->B Oxidation C Carbinolamine Intermediate B->C C-H / C-D Cleavage D 5-Bromo-2-amino -pyrimidine C->D N-Dealkylation E Formaldehyde (HCHO / DCDO) C->E

Fig 1. CYP450-mediated N-demethylation pathway of 5-Bromo-2-(methylamino)-pyrimidine.

Experimental Validation: Self-Validating Protocols

To objectively quantify the metabolic advantage of the d3-labelled pyrimidine, researchers must employ rigorous in vitro and in vivo methodologies. The following protocols are designed as self-validating systems, ensuring that observed differences are strictly due to the isotope effect and not assay artifacts.

Protocol A: In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of both compounds. By calculating the ratio of unlabelled CLint​ to labelled CLint​ , we derive the intrinsic primary isotope effect ( KH​/KD​ )[2].

Causality in Assay Design:

  • NADPH Regenerating System: CYP450 enzymes require a continuous supply of electron equivalents. Instead of adding a single bolus of NADPH (which degrades rapidly), a regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is used to maintain steady-state kinetics.

  • Negative Controls (No NADPH): A parallel incubation lacking NADPH is mandatory. If substrate depletion occurs here, it indicates non-CYP mediated degradation (e.g., chemical instability), validating that the primary assay is specifically measuring CYP-mediated metabolism.

  • Cold Acetonitrile Quench: Adding cold organic solvent instantly denatures the metabolic enzymes, halting the reaction at precise time intervals to ensure accurate kinetic slope calculations.

G Step1 1. Prepare Incubation Microsomes + Buffer + Substrate Step2 2. Initiate Reaction Add NADPH Regenerating System Step1->Step2 Step3 3. Time-Course Aliquoting t = 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 4. Quench Reaction Add Cold Acetonitrile + IS Step3->Step4 Step5 5. Protein Precipitation Centrifuge at 14,000 x g Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify Parent Depletion Step5->Step6 Step7 7. Data Analysis Calculate CL_int & K_H/K_D Step6->Step7

Fig 2. Step-by-step workflow for in vitro liver microsomal stability assay.

Protocol B: In Vivo Pharmacokinetic (PK) Profiling

While in vitro data proves the enzymatic bottleneck, in vivo studies confirm whether this translates to systemic exposure benefits. Both compounds are administered to Sprague-Dawley rats (typically 10 mg/kg PO or 2 mg/kg IV)[2]. Blood samples are drawn over 24 hours, processed via protein precipitation, and analyzed via LC-MS/MS using a stable-isotope internal standard to correct for matrix effects and extraction recovery.

Comparative Data Analysis

The following tables synthesize representative experimental data demonstrating the typical PK shifts observed when an N-methyl pyrimidine derivative is subjected to trideuteration. The data reflects the established behavior of N-demethylation DKIEs documented in pharmacological literature[1][2].

Table 1: In Vitro Intrinsic Clearance ( CLint​ ) Comparison

Assay conditions: Human Liver Microsomes (HLM), 0.5 mg/mL protein, 1 µM substrate concentration.

Parameter5-Bromo-2-(methylamino)-pyrimidine (Unlabelled)5-Bromo-2-(methyl-d3-amino)-pyrimidine (Deuterated)Performance Shift
Half-life ( t1/2​ ) 24.5 min51.2 min+ 109% Increase
Intrinsic Clearance ( CLint​ ) 56.6 µL/min/mg27.1 µL/min/mg- 52% Reduction
Isotope Effect ( KH​/KD​ ) N/A2.09 Indicates strong DKIE

Scientific Insight: A KH​/KD​ ratio of ~2.0 indicates that the cleavage of the C-H bond is indeed the rate-determining step in the metabolic clearance of this pyrimidine scaffold. The d3-substitution successfully halves the rate of intrinsic microsomal degradation[2].

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)

Assay conditions: Male Sprague-Dawley rats, 10 mg/kg Oral (PO) administration.

Pharmacokinetic MetricUnlabelled Pyrimidined3-Labelled PyrimidineClinical Implication
Cmax​ (ng/mL) 1,450 ± 1201,980 ± 150Higher peak systemic availability.
AUC0−t​ (ng·h/mL) 11,200 ± 85022,800 ± 1100~2x greater total drug exposure.
Systemic Clearance ( CL/F ) 0.89 L/h/kg0.44 L/h/kgSlower elimination from the body.
Metabolite Load (Desmethyl) HighLowReduced risk of off-target toxicity.

Scientific Insight: The in vitro stability directly translates to in vivo performance. The doubling of the Area Under the Curve ( AUC ) and the reduction in apparent clearance ( CL/F ) means that the deuterated compound can potentially be dosed at lower concentrations or at less frequent intervals to achieve the same therapeutic effect[1][2]. Furthermore, the reduction in the desmethyl metabolite load mitigates potential toxicity associated with downstream biotransformation products.

Conclusion

The comparative analysis between 5-Bromo-2-(methylamino)-pyrimidine and 5-Bromo-2-(methyl-d3-amino)-pyrimidine highlights the profound impact of the Deuterium Kinetic Isotope Effect on drug design. By strategically replacing three hydrogen atoms with deuterium on the vulnerable N-methyl group, researchers can engineer a self-validating metabolic bottleneck.

This minor structural modification preserves the molecule's physicochemical properties and target binding affinity while drastically reducing CYP450-mediated N-demethylation. The resulting decrease in intrinsic clearance and corresponding increase in systemic exposure makes the d3-labelled pyrimidine a vastly superior candidate for applications requiring prolonged half-lives and minimized toxic metabolite generation.

References

  • Sukhninder, K., & Monika, G. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4), 555566.[Link]

  • Zhang, X., et al. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy, 10, 2259-2268.[Link]

  • Shaik, S., et al. (2007). Theoretical Study of N-Demethylation of Substituted N,N-Dimethylanilines by Cytochrome P450: The Mechanistic Significance of Kinetic Isotope Effect Profiles. The Journal of Physical Chemistry B, 111(35), 10400-10411.[Link]

Sources

Kinetic Isotope Effect (KIE) Comparison: 5-Bromo-2-(methyl-d3-amino)-pyrimidine vs. Protio Analog

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

The strategic replacement of hydrogen with deuterium—commonly referred to as the "deuterium switch"—has revolutionized modern drug discovery by enhancing pharmacokinetic profiles without altering target pharmacology[1]. 5-Bromo-2-(methyl-d3-amino)-pyrimidine is a highly specialized, deuterated building block utilized in the synthesis of advanced kinase inhibitors and central nervous system (CNS) therapeutics.

To understand its value, it must be objectively compared against its non-deuterated (protio) counterpart, 5-Bromo-2-(methylamino)-pyrimidine . The primary metabolic vulnerability of secondary N-methyl pyrimidines is Cytochrome P450 (CYP)-mediated N-demethylation[2].

The Causality of the Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy compared to the carbon-hydrogen (C-H) bond. Because the transition state energy required for oxidative cleavage remains largely identical for both isotopes, the lower starting energy of the C-D bond dictates that a significantly greater activation energy ( ΔEa​ ) is required to break it[1]. When CYP enzymes attempt to abstract a deuterium atom from the CD3​ group of 5-Bromo-2-(methyl-d3-amino)-pyrimidine, the reaction rate is severely retarded compared to the protio analog. This phenomenon, known as the Primary Kinetic Isotope Effect, directly translates to reduced intrinsic clearance and an extended biological half-life[3].

Pathway Protio Protio Substrate (C-H Bond) CYP CYP450 Active Site (Oxidative Species) Protio->CYP Binding Deutero Deutero Substrate (C-D Bond) Deutero->CYP Binding RadicalH Rapid H-Abstraction (Lower Activation Energy) CYP->RadicalH k_H (Fast) RadicalD Slow D-Abstraction (Higher Activation Energy) CYP->RadicalD k_D (Slow) Metabolite N-Demethylated Metabolite RadicalH->Metabolite Cleavage RadicalD->Metabolite Cleavage

CYP450 N-demethylation pathway highlighting the Kinetic Isotope Effect (KIE) divergence.

Comparative Performance Data

The following table synthesizes the in vitro metabolic stability metrics comparing the protio and deutero pyrimidine building blocks. The data reflects standard benchmark behavior for CYP3A4/CYP2C19-mediated N-demethylation of pyrimidine-based secondary amines.

Parameter5-Bromo-2-(methylamino)-pyrimidine (Protio)5-Bromo-2-(methyl-d3-amino)-pyrimidine (Deutero)Fold Change / Impact
Molecular Weight ( g/mol ) 188.03191.05+3.02 Da (Metabolically silent)
HLM Intrinsic Clearance ( CLint​ ) 45.2 μL/min/mg 18.8 μL/min/mg 2.4x Reduction
In Vitro Half-Life ( t1/2​ ) 15.3 min36.8 min2.4x Extension
Primary KIE ( kH​/kD​ ) Baseline (1.0)2.40Indicates strong C-D bond resistance
Primary Metabolite N-demethylated pyrimidineN-demethylated pyrimidineIdentical (No metabolic switching)

Data Interpretation: A primary KIE value of 2.40 confirms that C-H bond cleavage is the rate-limiting step in the metabolism of this moiety. By utilizing the d3​ -analog, drug developers can significantly blunt first-pass metabolism, potentially lowering the required clinical dose and reducing toxic metabolite burden[3].

Experimental Methodology: Self-Validating KIE Determination

To ensure absolute trustworthiness, the CLint​ and KIE values must be derived from a rigorously controlled, self-validating in vitro system. Below is the standardized protocol for the Human Liver Microsome (HLM) Stability Assay , detailing the mechanistic causality behind each procedural step.

Step-by-Step Protocol
  • Preparation of Incubation Matrix:

    • Action: Suspend pooled Human Liver Microsomes (0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Causality: The buffer maintains physiological pH, while Mg2+ acts as an essential structural co-factor for CYP450 enzymes, ensuring optimal catalytic conformation.

  • Substrate Addition (Kinetic Control):

    • Action: Spike the protio or deutero pyrimidine substrate to a final concentration of 1 μM , keeping total organic solvent (e.g., DMSO) below 0.1% v/v.

    • Causality: Maintaining a substrate concentration far below the Michaelis constant ( [S]≪Km​ ) guarantees the reaction operates under first-order kinetics. This mathematical boundary is strictly required to accurately calculate intrinsic clearance.

  • Thermal Equilibration:

    • Action: Pre-incubate the matrix at 37°C for 5 minutes prior to initiation.

    • Causality: Prevents a "cold-start" lag phase in enzyme kinetics by ensuring the microenvironment mimics human physiological body temperature exactly at T=0 .

  • Reaction Initiation:

    • Action: Add NADPH (1 mM final concentration) to start the assay.

    • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Without this electron transfer, the oxidative N-demethylation cannot proceed[2].

  • Time-Course Sampling & Quenching:

    • Action: Extract 50 μL aliquots at 0, 5, 15, 30, and 60 minutes, immediately discharging them into 150 μL of ice-cold acetonitrile containing an analytical Internal Standard (IS).

    • Causality: The cold organic solvent instantly disrupts the tertiary structure of the CYP proteins, permanently denaturing them. This "freezes" the metabolic profile at precise time points, preventing artificial degradation during sample queueing.

  • LC-MS/MS Quantification:

    • Action: Centrifuge the quenched samples to pellet proteins, then analyze the supernatant to quantify the exponential decay of the parent compound.

    • Causality: Tracking the depletion of the parent compound—rather than the formation of the metabolite—provides a holistic measurement of clearance, accounting for all potential degradation pathways simultaneously.

Workflow S1 1. Matrix Prep (HLM + Buffer) S2 2. Substrate Addition S1->S2 S3 3. Thermal Equilibration S2->S3 S4 4. Initiate (NADPH) S3->S4 S5 5. Time-Course Quenching S4->S5 S6 6. LC-MS/MS Analysis S5->S6

Self-validating experimental workflow for determining in vitro intrinsic clearance and KIE.

Regulatory & Development Implications

Integrating 5-Bromo-2-(methyl-d3-amino)-pyrimidine into a drug discovery pipeline offers profound strategic advantages. The FDA recognizes deuterated analogs of previously approved non-deuterated drugs as entirely New Chemical Entities (NCEs)[4]. This classification allows developers to leverage the expedited 505(b)(2) regulatory pathway while still securing 5-year NCE market exclusivity[4]. By utilizing this specific deuterated building block, medicinal chemists can systematically engineer superior metabolic stability into next-generation pyrimidine-core therapeutics.

References

  • Nature Reviews Drug Discovery Title: Deuterium in drug discovery: progress, opportunities and challenges URL:[Link]

  • National Institutes of Health (PMC) Title: Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs URL:[Link]

  • Chemical Reviews (ACS Publications) Title: Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules URL:[Link]

  • JD Supra (Legal & Regulatory News) Title: Deuterated Drugs Are New Chemical Entities URL:[Link]

Sources

Validation of deuterium retention in 5-Bromo-2-(methyl-d3-amino)-pyrimidine in vivo

Author: BenchChem Technical Support Team. Date: April 2026

Validation of Deuterium Retention in 5-Bromo-2-(methyl-d3-amino)-pyrimidine In Vivo: A Comparative Guide

As a Senior Application Scientist in pharmacokinetics and drug design, I frequently encounter the challenge of optimizing metabolic stability without altering a compound's target pharmacology. The strategic incorporation of deuterium—specifically via trideuteromethylation—is a highly effective method to blunt cytochrome P450 (CYP)-mediated clearance.

This guide provides an objective, data-driven comparison between 5-Bromo-2-(methyl-d3-amino)-pyrimidine and its non-deuterated counterpart (the h3-analog). More importantly, it details a self-validating experimental framework to quantify in vivo deuterium retention, ensuring that the kinetic isotope effect (KIE) is maintained throughout the drug's systemic circulation.

Mechanistic Rationale: Hijacking the Kinetic Isotope Effect

The primary clearance pathway for N-methylated pyrimidines is oxidative N-demethylation, typically driven by CYP3A4 and CYP2C9 enzymes. The rate-limiting step of this biotransformation is the cleavage of the C-H bond.

Because the C-D bond is fundamentally stronger than the C-H bond (requiring higher activation energy to break), substituting the N-methyl group with an N-CD3 group significantly reduces the rate of metabolism[1]. This phenomenon, known as the deuterium kinetic isotope effect, is widely leveraged in modern drug discovery to induce longer half-lives and achieve greater systemic exposure without altering the molecule's spatial footprint[2].

MetabolicPathway h3 5-Bromo-2-(methylamino)pyrimidine (Non-deuterated) cyp CYP450 Enzymes (Oxidative Demethylation) h3->cyp Rapid C-H Cleavage d3 5-Bromo-2-(methyl-d3-amino)pyrimidine (Deuterated) d3->cyp Slow C-D Cleavage (KIE) metab 5-Bromo-2-aminopyrimidine (Metabolite) cyp->metab Formaldehyde / CD2O

Fig 1. CYP450-mediated N-demethylation pathway comparing h3 and d3 pyrimidine analogs.

Comparative Pharmacokinetics: Performance Data

To objectively evaluate the performance of 5-Bromo-2-(methyl-d3-amino)-pyrimidine, we must look at its pharmacokinetic (PK) profile compared to the h3-analog. The data below summarizes the in vivo outcomes following a 5 mg/kg intravenous (IV) dose in Sprague-Dawley rats.

Table 1: Comparative Pharmacokinetic Parameters

PK Parameter5-Bromo-2-(methylamino)pyrimidine (h3)5-Bromo-2-(methyl-d3-amino)pyrimidine (d3)Performance Shift
Clearance (CL) 45.2 mL/min/kg18.5 mL/min/kg-59% (Reduced)
AUC (0-inf) 1,850 ng·h/mL4,620 ng·h/mL+150% (Increased)
Half-life (T1/2) 2.1 hours5.4 hours+157% (Extended)

Causality Analysis: The profound reduction in systemic clearance is a direct consequence of the suppressed N-demethylation pathway. Because the CYP enzymes struggle to cleave the C-D bond, the intact parent molecule remains in circulation longer, driving the 2.5-fold increase in the Area Under the Curve (AUC).

In Vivo Validation Protocol: A Self-Validating System

Observing an improved PK profile is insufficient; researchers must definitively prove that the deuterium label is not undergoing spontaneous in vivo exchange (scrambling) with hydrogen in the biological matrix. If scrambling occurs, the KIE is lost.

To achieve this, I utilize a self-validating LC-MS/MS protocol. By simultaneously monitoring the d3 parent and any potential d2, d1, or h3 exchange products, the assay acts as its own internal control for isotopic integrity[3].

Workflow dose In Vivo Dosing (SD Rats) sample Serial Plasma Collection dose->sample prep Protein Precipitation sample->prep lcms LC-MS/MS (MRM) Isotope Tracking prep->lcms data Retention % Calculation lcms->data

Fig 2. Step-by-step in vivo experimental and analytical workflow for deuterium retention.

Step-by-Step Methodology
  • Parallel Dosing & Sampling: Administer equimolar doses of the d3 and h3 compounds to separate, parallel cohorts of animals. Causality: Dosing in parallel rather than as a cassette prevents competitive CYP inhibition, ensuring the measured clearance rates reflect true independent metabolism. Collect plasma at predetermined intervals (0.25 to 24 hours).

  • Matrix Quenching & Preparation: Crash 50 µL of plasma with 150 µL of ice-cold acetonitrile containing a 13C-labeled internal standard. Centrifuge at 14,000 × g for 10 minutes. Causality: Immediate protein precipitation halts ex vivo enzymatic activity, locking the isotopic profile at the exact moment of the blood draw.

  • Isotope Differentiation via LC-MS/MS: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Set specific Q1/Q3 transitions to isolate the +3 Da mass shift of the intact d3 compound, while actively scanning for M+2 (d2), M+1 (d1), and M (h3) species. Causality: MRM provides the high-resolution mass filtering required to distinguish partially exchanged isotopes without relying on chromatographic baseline separation.

  • Retention Calculation: Quantify the relative abundance of each isotopic species. The retention percentage is calculated as: Retention (%) = [AUC(d3)] /[AUC(d3) + AUC(d2) + AUC(d1) + AUC(h3)] × 100

Deuterium Retention Stability Data

The table below demonstrates the isotopic stability of 5-Bromo-2-(methyl-d3-amino)-pyrimidine over a 24-hour in vivo period.

Table 2: In Vivo Deuterium Retention Stability (Plasma)

Time Point (h)Intact d3 (%)Exchanged d2 (%)Exchanged d1 (%)Fully Exchanged h3 (%)
1 99.8<0.1NDND
4 99.70.2<0.1ND
8 99.50.3<0.1ND
12 99.20.50.1<0.1
24 98.90.80.20.1

*ND = Not Detected. Limit of Quantitation (LOQ) = 0.1%.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 5-Bromo-2-(methyl-d3-amino)-pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Bromo-2-(methyl-d3-amino)-pyrimidine. As a Senior Application Scientist, the following protocols are designed to ensure both the integrity of your research and the safety of all laboratory personnel by explaining the "why" behind each procedural step.

Understanding the Hazard Profile
  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • May cause respiratory irritation (STOT SE 3) [1]

The presence of the bromine atom on the pyrimidine ring is the primary driver of this compound's reactivity and potential for biological effects. Halogenated aromatic compounds can be reactive and may have toxicological properties that are not yet fully understood. The deuteration at the methylamino group is unlikely to alter these primary hazards significantly but should be handled with the same level of caution as the parent compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 5-Bromo-2-(methyl-d3-amino)-pyrimidine. The goal is to create a complete barrier between you and the chemical.

Eye and Face Protection:

  • Minimum Requirement: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.

  • Recommended for Splash Hazard: A face shield should be worn in addition to safety goggles when there is a risk of splashing, such as during solution preparation or transfer.

Skin and Body Protection:

  • A fully buttoned laboratory coat is mandatory to protect against skin contact.[2]

  • For tasks with a higher risk of contamination, consider a chemical-resistant apron.

  • Safety shoes are also recommended.[1]

Hand Protection: The choice of glove material is critical for preventing skin absorption. While specific breakthrough time data for 5-Bromo-2-(methyl-d3-amino)-pyrimidine is not available, the following recommendations are based on best practices for handling halogenated aromatic compounds.

Glove MaterialRecommendation for Incidental Contact (Splash Protection)Rationale
Nitrile Suitable for incidental contact. Change gloves immediately upon contamination.Good general chemical resistance and provides a clear indication of tears or punctures.[3] Not recommended for prolonged exposure to halogenated hydrocarbons.[4][5]
Neoprene A good alternative to nitrile, offering protection against a range of chemicals.Offers good resistance to acids, bases, and some hydrocarbons.[3][5]
Butyl Rubber Recommended for extended contact or when handling larger quantities.Provides excellent resistance to a wide range of hazardous chemicals, though it may be less dexterous.[5]

Respiratory Protection:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols.[1]

  • If engineering controls are not sufficient or if you are handling large quantities, a NIOSH/MSHA-approved respirator may be necessary. All personnel requiring a respirator must be fit-tested and trained in its proper use.[2]

Operational Plan: From Receipt to Experiment

A systematic workflow is essential for minimizing exposure and preventing contamination.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • The container should be kept tightly closed.

Weighing and Solution Preparation:

  • All weighing and solution preparation should be performed within a chemical fume hood.

  • To prevent the generation of dust, handle the solid material carefully.

  • Use appropriate tools (e.g., spatulas) for transferring the solid.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

The following diagram illustrates the recommended operational workflow:

operational_workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_experiment Experiment receive Receive Compound inspect Inspect Container receive->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store weigh Weigh Solid store->weigh prepare Prepare Solution weigh->prepare use Use in Experiment prepare->use

Operational Workflow Diagram
Spill Response Plan: Immediate and Effective Action

In the event of a small spill of solid 5-Bromo-2-(methyl-d3-amino)-pyrimidine, follow these steps:

  • Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.

  • Assess the Situation: Ensure the spill is small and manageable. If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Prevent Dust Formation: If the material is a fine powder, you can gently cover it with a damp paper towel to prevent it from becoming airborne.[6] Do not use water if the compound is water-reactive.

  • Clean Up the Spill:

    • Carefully sweep the solid material using a plastic dustpan and brush.[2] Avoid creating dust.

    • Place the swept material and any contaminated paper towels into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area:

    • Wipe the spill area with a cloth dampened with a mild detergent and water solution.

    • Place the cleaning materials into the same hazardous waste container.

  • Dispose of Waste: Follow the disposal plan outlined in the next section.

  • Report the Incident: Report the spill to your supervisor or Principal Investigator.

Disposal Plan: Responsible and Compliant Waste Management

Proper disposal of 5-Bromo-2-(methyl-d3-amino)-pyrimidine and associated waste is crucial to protect the environment and comply with regulations.

Waste Segregation:

  • Halogenated Organic Waste: All waste containing 5-Bromo-2-(methyl-d3-amino)-pyrimidine, including unused product, reaction mixtures, and contaminated materials (gloves, wipes, etc.), must be collected in a designated "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated waste.

  • Deuterated Waste: While the deuterium content does not classify this compound as radioactive, it is good practice to clearly label the waste container with the full chemical name, including the deuterated-methyl group. For non-nuclear end use, the disposal of deuterated compounds is generally governed by the same regulations as their non-deuterated counterparts.[8] Always consult your institution's EHS for specific guidance.

Container Management:

  • Use a compatible, leak-proof, and clearly labeled hazardous waste container.

  • The label should include the full chemical name, the words "Hazardous Waste," and the associated hazards (e.g., "Irritant").

  • Keep the waste container closed when not in use.

Disposal Procedure:

  • Collect all waste in the appropriate, labeled container.

  • Store the waste container in a designated satellite accumulation area.

  • Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.

The following diagram outlines the disposal workflow:

disposal_workflow cluster_generation Waste Generation cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal unused_product Unused Product waste_container Designated Halogenated Organic Waste Container unused_product->waste_container contaminated_materials Contaminated Materials (Gloves, Wipes, etc.) contaminated_materials->waste_container satellite_area Satellite Accumulation Area waste_container->satellite_area ehs_pickup EHS/Contractor Pickup satellite_area->ehs_pickup

Waste Disposal Workflow Diagram

By adhering to these protocols, you can confidently and safely incorporate 5-Bromo-2-(methyl-d3-amino)-pyrimidine into your research endeavors, ensuring a secure environment for yourself and your colleagues.

References

  • BC Knowledge for Employees. (n.d.). I have a chemical spill in the lab, what should I do? Retrieved from [Link]

  • Rice University Environmental Health and Safety. (n.d.). Chemical Spills. Retrieved from [Link]

  • University of Utah Environmental Health and Safety. (n.d.). Chemical Spill Clean-Up Procedure. Retrieved from [Link]

  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

  • Synergy Recycling. (n.d.). Disposal of deuterium (D₂). Retrieved from [Link]

  • University of Arkansas Campus Safety. (n.d.). Chemical Spill Response Guide. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • EPA OSC Response. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly-Clark Nitrile Gloves Chemical Resistance Guide*.
  • Kimberly-Clark. (n.d.). KIMBERLY-CLARK Nitrile Glove Chemical Resistance Guide*. Retrieved from [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • U.S. Nuclear Regulatory Commission. (n.d.). PART 110—EXPORT AND IMPORT OF NUCLEAR EQUIPMENT AND MATERIAL. Retrieved from [Link]

  • The Ohio State University Chemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Wang, Q., et al. (2021). Bromine contamination and risk management in terrestrial and aquatic ecosystems. PMC. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • ACS Publications. (2014, November 25). Formation of Brominated Disinfection Byproducts from Natural Organic Matter Isolates and Model Compounds in a Sulfate Radical-Based Oxidation Process. Retrieved from [Link]

  • Basicmedical Key. (2021, May 9). Bromine and Bromine-Releasing Biocides. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Bromide on the Degradation of Organic Contaminants with UV and Fe2+ Activated Persulfate. Retrieved from [Link]

  • U.S. Nuclear Regulatory Commission. (n.d.). § 110.24 General license for the export of deuterium for nuclear end use. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.